SHIP 2a
Description
Contextualization of SHIP2 within Inositol (B14025) Lipid Metabolism and Signaling
Inositol lipid metabolism involves a dynamic interplay of kinases and phosphatases that regulate the phosphorylation state of phosphatidylinositol lipids within cellular membranes. These phosphorylated lipids, known as phosphoinositides, serve as docking sites for a variety of proteins, thereby orchestrating the assembly of signaling complexes and influencing membrane trafficking events. wikipedia.orgidrblab.net
A central player in this system is phosphatidylinositol 3-kinase (PI3K), which generates PI(3,4,5)P3 from phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) in response to various extracellular stimuli, including growth factors and hormones like insulin (B600854). wikipedia.orgidrblab.net Elevated levels of PI(3,4,5)P3 are associated with the activation of downstream pathways, notably the PI3K/Akt pathway, which is critical for cell survival, growth, and metabolism. wikipedia.orgidrblab.net
SHIP2 acts as a negative regulator of these signals by specifically removing the phosphate (B84403) group at the 5-position of the inositol ring of PI(3,4,5)P3, converting it into phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). wikipedia.orgwikipedia.orgnih.gov This dephosphorylation step helps to attenuate or terminate signaling cascades initiated by PI3K activity, ensuring proper temporal and spatial control of cellular responses. uni.luwikipedia.org The resulting product, PI(3,4)P2, also functions as a signaling molecule, although its downstream effects are still being fully elucidated. wikipedia.org
Overview of SHIP2 Research Trajectory and Significance
Research into SHIP2 has evolved significantly since its identification. Initially recognized for its role in insulin signaling and its potential as a therapeutic target for type 2 diabetes due to its ability to attenuate insulin-induced metabolic actions, the scope of SHIP2 research has expanded considerably. uni.luwikipedia.orguniprot.org
Studies have revealed that SHIP2's influence extends beyond insulin signaling to encompass other critical pathways, including those triggered by fibroblast growth factors (FGF) and epidermal growth factor (EGF). wikipedia.orgidrblab.netuni.luwikipedia.org Investigations in zebrafish, for instance, have shown that the SHIP2 ortholog, Ship2a, attenuates FGF signaling and is crucial for normal embryonic tissue patterning. uni.luwikipedia.org In the context of cancer, research has uncovered a complex and often contradictory role for SHIP2, acting as a tumor suppressor in some malignancies while promoting progression and metastasis in others, such as breast cancer. wikipedia.orgidrblab.netwikipedia.org Its involvement in regulating processes like cytoskeleton remodeling, cell adhesion, and receptor endocytosis further highlights its diverse cellular functions. idrblab.netwikipedia.orgacs.org
The significance of SHIP2 research lies in its crucial regulatory position within fundamental signaling networks. Dysregulation of SHIP2 activity has been implicated in various pathological conditions, including metabolic disorders like type 2 diabetes and obesity, as well as certain cancers and even skeletal dysplasias. wikipedia.org This has positioned SHIP2 as a promising therapeutic target, driving efforts to identify and characterize molecules that can modulate its activity. Structural studies, employing techniques like crystallography and molecular dynamics, have provided valuable insights into the enzyme's mechanism and potential allosteric regulatory sites, paving the way for the rational design of SHIP2 modulators. wikipedia.org The ongoing research trajectory aims to fully unravel the multifaceted roles of SHIP2 in health and disease and to explore its potential as a target for therapeutic intervention across a range of conditions.
Properties
Molecular Formula |
C7H8N2O2S |
|---|---|
Molecular Weight |
184.22 |
Synonyms |
(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide |
Origin of Product |
United States |
Molecular Architecture and Enzymatic Mechanisms of Ship2
Structural Domains and Their Functional Interplay
The structure of SHIP2 includes an N-terminal Src homology 2 (SH2) domain, a central catalytic 5'-phosphatase domain, a C2 domain, and a C-terminal region containing proline-rich motifs. researchgate.netmdpi.com Additionally, it possesses a Pleckstrin Homology-Related (PHR) domain. nih.govresearchgate.net The coordinated action and allosteric communication between these domains are essential for the proper localization, activation, and substrate processing of the enzyme.
SH2 Domain Interactions and Specificity
The N-terminal SH2 domain of SHIP2 functions as a critical protein-protein interaction module, mediating the recruitment of SHIP2 to specific subcellular locations and signaling complexes. mdpi.comnih.gov SH2 domains are conserved structures that recognize and bind to specific phosphotyrosine (pY) motifs on other proteins. nih.govnih.govyoutube.com This interaction is fundamental for localizing SHIP2 where its substrate, PI(3,4,5)P3, is generated. nih.gov
The binding of the SHIP2 SH2 domain is characterized by a "two-pronged" fashion: a conserved, positively-charged pocket binds the phosphotyrosine residue, while a second, more variable pocket interacts with residues C-terminal to the pY, conferring binding specificity. nih.govnih.gov Key residues in the phosphotyrosine-binding pocket of the SHIP2 SH2 domain include Arginine 28 (R28), Arginine 47 (R47), and Serine 49 (S49). nih.govnih.gov
Studies have defined the consensus binding sequence for the SHIP2 SH2 domain as pY[S/Y][L/Y/M][L/M/I/V]. nih.gov This specificity profile is very similar to that of its homolog, SHIP1, although subtle differences exist, such as the tolerance of an arginine at the pY+1 position by SHIP2. nih.gov A crucial interaction for SHIP2 localization is its binding to the phosphorylated Tyr317 on the Shc adapter protein. nih.gov This interaction is indispensable for targeting SHIP2 to the membrane upon insulin (B600854) stimulation, allowing it to access its lipid substrate. nih.gov Other known binding partners for the SHIP2 SH2 domain include the c-MET receptor, where it binds to a pY1356-containing peptide. nih.gov
| Interacting Protein | Binding Site on Partner | Key SHIP2 SH2 Residues | Functional Consequence |
| Shc | pTyr317 | Arg28, Arg47, Ser49, Glu50, Ser51, Arg70 | Membrane localization of SHIP2 nih.gov |
| c-MET | pTyr1356 | Arg28, Ser49, Arg70 | Role in HGF-induced cell scattering nih.gov |
| FcγRIIb | Phosphorylated ITIM | Not specified | Immune response regulation nih.gov |
| p130CAS | Not specified | Not specified | Cell adhesion and migration nih.gov |
Catalytic 5′-Phosphatase Domain: Structure and Function
The active site of the SHIP2 5'-phosphatase domain contains a number of highly conserved residues that are essential for substrate binding and catalysis. These residues coordinate the inositol (B14025) phosphate (B84403) headgroup of the substrate and facilitate the nucleophilic attack on the 5-phosphate. nih.govacs.org While a crystal structure of SHIP2 with its substrate bound is not yet available, studies on the closely related INPP5B and docking simulations have identified key catalytic and coordinating residues. nih.govacs.org
| Residue | Location/Motif | Putative Function |
| K541 | Active Site | Coordination of phosphate/hydroxyl groups nih.govacs.org |
| D607 | Active Site | Catalysis nih.govacs.org |
| S654 | Active Site | Coordination of phosphate/hydroxyl groups nih.gov |
| Y661 | Active Site | Coordination of phosphate/hydroxyl groups nih.gov |
| R682 | L4 Loop | Coordination of phosphate/hydroxyl groups nih.gov |
| N684 | L4 Loop | Coordination of phosphate/hydroxyl groups nih.gov |
| H718 | Active Site | Catalysis nih.govacs.org |
These residues create the specific environment required for the recognition and dephosphorylation of PI(3,4,5)P3.
The catalytic activity of many enzymes, including those with a TIM-barrel fold, is regulated by the dynamics of flexible loop regions that surround the active site. nih.gov These loops can undergo conformational changes upon substrate binding, effectively closing over the active site to sequester it from the solvent and properly position the substrate for catalysis. nih.govrsc.orgresearchgate.net
C2 Domain Allosteric Regulation
Adjacent to the catalytic domain is a C2 domain, a protein module often involved in binding to lipids and membranes. nih.govpreprints.org In SHIP2, the C2 domain forms an extensive and tight interface with the phosphatase domain, creating a rigid catalytic core. nih.govelifesciences.org Although located distant from the active site, the C2 domain is essential for the full catalytic activity of SHIP2. nih.govelifesciences.orgnih.gov Its role is not primarily as a strong membrane anchor, but as a potent allosteric activator of the phosphatase domain. nih.govpreprints.org
The presence of the C2 domain significantly enhances the catalytic turnover (kcat) of SHIP2. nih.govresearchgate.net This allosteric regulation is mediated through at least two distinct signaling pathways originating from the interface between the C2 and phosphatase domains. nih.govcsic.es These pathways, one involving hydrophobic interactions and the other polar interactions, differentially affect the binding of the lipid chain and the inositol headgroup of the PI(3,4,5)P3 substrate, respectively. nih.govcsic.es This communication between the C2 and catalytic domains alters the dynamics of the active site, including the crucial L4 loop, leading to enhanced enzymatic activity. nih.gov The influence of the C2 domain is more pronounced for SHIP2's activity compared to its homolog SHIP1. researchgate.netox.ac.uk
Pleckstrin Homology-Related (PHR) Domain and Phosphoinositide-Induced Activation
SHIP2 contains a Pleckstrin Homology-Related (PHR) domain, also referred to as a PH-like (PHL) domain, located N-terminal to the catalytic core. nih.govresearchgate.netmdpi.comnih.gov PH domains are known for their ability to bind to specific phosphoinositides, thereby recruiting proteins to the cell membrane. nih.gov
The PHR domain of SHIP2 introduces an additional layer of allosteric regulation. nih.gov It directly interacts with phosphoinositides, including the SHIP2 product PI(3,4)P2. nih.gov This binding event triggers a conformational change that transitions the enzyme into a high-activity state, increasing its phosphatase activity by as much as 10- to 15-fold. nih.gov Therefore, the PHR domain acts as an allosteric module that senses the levels of specific phosphoinositides at the membrane and upregulates SHIP2's catalytic function in response. nih.gov This product-induced activation suggests a positive feedback mechanism where the generation of PI(3,4)P2 by SHIP2 can further enhance its own activity. Together, the C2 and PHR domains work in concert to recruit SHIP2 to PI(3,4,5)P3-rich membranes and ensure it adopts a highly active state for efficient signal termination. csic.es
Sterile Alpha Motif (SAM) Domain in Protein-Protein Interactions
The Sterile Alpha Motif (SAM) domain is a highly conserved protein interaction module of approximately 70 amino acids, forming a characteristic five-helix bundle structure. wikipedia.org In the context of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), the SAM domain, located at the C-terminus, functions as a critical interface for mediating protein-protein interactions, thereby integrating SHIP2 into broader signaling networks. mdpi.com
The SHIP2-SAM domain is known to engage in heterotypic dimerization with the SAM domains of other proteins, a process crucial for its cellular functions. mdpi.com A well-characterized interaction is with the SAM domain of the EphA2 receptor tyrosine kinase. mdpi.com This interaction is implicated in the regulation of EphA2 endocytosis and subsequent degradation, a pathway that can influence cancer cell behavior. mdpi.com Structural studies have revealed that the SHIP2-SAM/EphA2-SAM complex forms a dimer that adheres to a canonical Mid Loop (ML)–End Helix (EH) binding model. mdpi.com The binding interface is characterized by specific electrostatic and hydrophobic contacts: the Mid Loop of SHIP2-SAM, which is rich in negatively charged residues, interacts with the positively charged End Helix region of the EphA2-SAM. mdpi.comnih.gov
Another significant interaction partner for the SHIP2-SAM domain is the Arf-GAP with Rho-GAP domain, Ankyrin repeat and PH domain 3 (Arap3) protein. nih.gov The association between SHIP2-SAM and Arap3-SAM occurs with a similar binding affinity and stoichiometry as the EphA2 interaction, suggesting a common binding mode. nih.govnih.gov This interaction highlights the role of SHIP2 in connecting phosphoinositide signaling with the regulation of small GTPases.
These specific protein-protein interactions mediated by the SAM domain are essential for localizing SHIP2 to particular subcellular compartments and for modulating its activity within complex signaling cascades. The development of peptide antagonists that can disrupt these Sam-Sam interactions is an area of active research, with potential therapeutic implications for diseases where EphA2 signaling is dysregulated. mdpi.com
| Interacting Protein | Binding Partner Domain | Interaction Model | Functional Consequence | Reference |
| EphA2 Receptor | SAM Domain | Mid Loop (ML) - End Helix (EH) | Regulates EphA2 endocytosis and degradation | mdpi.com |
| Arap3 | SAM Domain | Common binding mode with EphA2-Sam | Links SHIP2 to PI3K effector proteins | nih.gov |
Ubiquitin Interacting Motif (UIM) and Other Regulatory Regions
Beyond the SAM domain, the C-terminus of SHIP2 contains other crucial regulatory regions that govern its function and interactions. Among these is a ubiquitin-interacting motif (UIM). mdpi.comnih.gov The UIM is a short sequence motif that enables proteins to non-covalently bind to ubiquitin, a key regulator of numerous cellular processes. nih.gov The presence of a UIM in SHIP2 confers the ability to bind ubiquitin and suggests a role for SHIP2 in the ubiquitin-proteasome system, potentially influencing protein turnover and signaling events. nih.gov Research has shown that SHIP2 can be both monoubiquitinated and polyubiquitinated, although it does not appear to be degraded by the 26S proteasome. nih.gov The UIM itself is not required for SHIP2's own monoubiquitination, but its ubiquitin-binding capacity points to a broader role in ubiquitin-dependent signaling pathways. nih.gov
The C-terminal region of SHIP2 is also characterized as a proline-rich domain (PRD) that contains several PXXP and NPXY motifs. mdpi.comnih.gov
PXXP motifs are known binding sites for Src homology 3 (SH3) domain-containing proteins. mdpi.com
NPXY motifs , upon phosphorylation of the tyrosine residue, can interact with phosphotyrosine-binding (PTB) domains of other proteins. mdpi.comnih.gov
These motifs facilitate a wide array of protein-protein interactions, establishing SHIP2 as a critical scaffolding protein. For instance, the C-terminal proline-rich domain is essential for the down-regulation of FcγR-mediated phagocytosis in macrophages. nih.gov Unlike its paralog SHIP1, which associates with Grb2 via its PRD, the SHIP2 PRD does not bind Grb2 but instead associates with the Abl proto-oncogene, highlighting the distinct protein interaction networks and functions of the two phosphatases. nih.gov These C-terminal regulatory regions are therefore vital for the proper functioning of SHIP2, enabling it to integrate into diverse signaling pathways and exert its effects on cellular processes such as cytoskeletal organization, cell migration, and receptor signaling. nih.govnih.gov
Substrate Specificity and Hydrolysis Kinetics
Dephosphorylation of Phosphatidylinositol 3,4,5-Trisphosphate (PI(3,4,5)P3)
The primary and most well-characterized enzymatic function of SHIP2 is its role as an inositol 5-phosphatase. nih.govnih.gov It specifically catalyzes the hydrolysis of the phosphate group from the 5' position of the inositol ring of phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). nih.govnih.govacs.org PI(3,4,5)P3 is a critical second messenger produced at the plasma membrane by phosphoinositide 3-kinases (PI3Ks) in response to various extracellular stimuli. nih.govnih.gov As a key negative regulator of the PI3K signaling pathway, SHIP2's dephosphorylation of PI(3,4,5)P3 terminates signals that promote cell growth, proliferation, and survival. nih.govnih.gov
While PI(3,4,5)P3 is the preferred substrate, SHIP2 can also act on other phosphoinositides, although with different efficiencies. mdpi.combiologists.com For example, it has been shown to dephosphorylate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to produce phosphatidylinositol 4-phosphate (PI4P) in certain cellular contexts. biologists.comnih.gov This activity is important in regulating processes like clathrin-mediated endocytosis and cell migration. nih.govbiologists.com SHIP2 also demonstrates activity towards phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). mdpi.com The ability of SHIP2 to hydrolyze multiple phosphoinositide substrates underscores its versatile role in cellular signaling. researchgate.net
The C-terminal region of SHIP2, beyond its role in protein scaffolding, is also critical for its catalytic activity. Studies have shown that C-terminally truncated forms of SHIP are unable to effectively hydrolyze PI(3,4,5)P3, indicating that this region is essential for proper enzymatic function. nih.gov
| Substrate | Product | Cellular Process | Reference |
| Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) | Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) | Negative regulation of PI3K/Akt signaling | nih.govnih.gov |
| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | Phosphatidylinositol 4-phosphate (PI4P) | Control of cell migration, clathrin-mediated endocytosis | biologists.comnih.gov |
| Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) | Phosphatidylinositol 3-phosphate (PI(3)P) | Regulation of phosphoinositide metabolism | mdpi.com |
Production of Phosphatidylinositol 3,4-Bisphosphate (PI(3,4)P2)
The enzymatic action of SHIP2 on PI(3,4,5)P3 results in the production of another important signaling lipid, phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). nih.govwikipedia.org This product is not merely an inactive byproduct but an active second messenger in its own right, capable of recruiting and activating a distinct set of downstream effector proteins. mdpi.comfrontiersin.org
PI(3,4)P2 plays a crucial role in various cellular functions, including cell survival, cytoskeletal rearrangements, and membrane trafficking. wikipedia.orgfrontiersin.org For instance, PI(3,4)P2 can bind to the pleckstrin homology (PH) domains of proteins like protein kinase B (Akt) and phosphoinositide-dependent kinase-1 (PDK1), thereby contributing to their activation. wikipedia.orgmdpi.com This has led to the observation that in some contexts, SHIP2's production of PI(3,4)P2 can be pro-tumoral by sustaining Akt signaling, contrasting with the tumor-suppressive role of the phosphatase PTEN, which dephosphorylates the 3' position of PI(3,4,5)P3 to generate PI(4,5)P2. wikipedia.orgmdpi.comfrontiersin.org
Furthermore, SHIP2-derived PI(3,4)P2 is implicated in the formation of actin-rich structures such as lamellipodia, podosomes, and invadopodia, which are critical for cell migration and invasion. mdpi.comfrontiersin.orgnih.gov It achieves this by recruiting specific effector proteins, like Lamellipodin, to the leading edge of migrating cells. wikipedia.orgfrontiersin.org In breast cancer cells, SHIP2-generated PI(3,4)P2 at invadopodia is crucial for their maturation and the degradation of the extracellular matrix. frontiersin.org Therefore, the conversion of PI(3,4,5)P3 to PI(3,4)P2 by SHIP2 represents a key regulatory node, switching the signaling output from a PI(3,4,5)P3-driven response to a PI(3,4)P2-mediated one. mdpi.com
Allosteric Regulation Mechanisms of SHIP2 Activity
The catalytic activity of SHIP2 is not constant but is subject to complex allosteric regulation, involving intramolecular interactions between its various domains. This regulation ensures that the enzyme's phosphatase activity is tightly controlled in response to specific cellular signals and environments.
A key allosteric activator of SHIP2 is its own C2 domain. nih.gov Crystal structures of SHIP2 constructs containing both the phosphatase and C2 domains reveal an extensive interface between them. nih.gov This interdomain communication, though occurring at a site distant from the active site, significantly enhances the catalytic turnover of the enzyme. nih.gov Molecular dynamics simulations and mutagenesis studies have identified distinct allosteric signaling pathways originating from this interface that affect the binding and processing of the phosphoinositide substrate. nih.gov This C2-mediated activation represents a crucial layer of control over SHIP2's enzymatic function. biorxiv.org
In addition to the C2 domain, the pleckstrin homology-related (PHR) domain of SHIP2 also acts as an allosteric module. nih.gov Research has demonstrated a phosphoinositide-induced transition to a high-activity state of SHIP2, which can increase its phosphatase activity by 10- to 15-fold. nih.govresearchgate.net This activation is triggered by the direct interaction of PI(3,4)P2 with the PHR domain. nih.gov This mechanism suggests a positive feedback loop where the product of SHIP2's activity, PI(3,4)P2, enhances the enzyme's own catalytic rate.
Furthermore, the existence of allosteric regulatory sites has opened new avenues for therapeutic intervention. nih.govacs.org Screening of compound libraries has led to the identification of small molecules that act as allosteric inhibitors of SHIP2. nih.gov For example, an oxo-linked ethylene-bridged dimer of benzene (B151609) 1,2,4-trisphosphate was identified as an uncompetitive inhibitor that binds to a regulatory site on the catalytic domain, distinct from the active site. nih.govacs.org It is proposed that the binding of such ligands to this allosteric site restrains key loop motions that are necessary for high catalytic activity, thus providing a novel mechanism for inhibiting SHIP2 function. nih.govacs.org
| Regulatory Domain/Molecule | Effect on SHIP2 Activity | Mechanism | Reference |
| C2 Domain | Activation | Interdomain interaction enhances catalytic turnover | nih.gov |
| PHR Domain / PI(3,4)P2 | Activation | Direct binding of PI(3,4)P2 induces a high-activity state | nih.govresearchgate.net |
| Benzene 1,2,4-trisphosphate dimer | Inhibition | Uncompetitive binding to an allosteric site on the catalytic domain | nih.govacs.org |
Cellular Functions and Signaling Network Integration of Ship2
Regulation of PI3K/AKT Signaling Pathway
The SH2 domain-containing inositol (B14025) polyphosphate 5-phosphatase 2 (SHIP2) is a critical regulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is central to numerous cellular processes, including cell growth, proliferation, survival, and metabolism. SHIP2 exerts its influence primarily through its enzymatic activity as a lipid phosphatase.
SHIP2's primary mechanism of action within the PI3K/AKT pathway is the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P3) at the 5' position of the inositol ring, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). nih.govbiologists.com PI(3,4,5)P3 is a key second messenger produced by PI3K upon stimulation by various growth factors and hormones. It acts as a docking site at the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as protein kinase B).
The recruitment of AKT to the plasma membrane is a prerequisite for its activation through phosphorylation by other kinases like PDK1 and mTORC2. By hydrolyzing PI(3,4,5)P3, SHIP2 reduces the available docking sites for AKT, thereby negatively regulating its activation. nih.gov This function positions SHIP2 as a key negative regulator of the PI3K/AKT signaling cascade.
However, the role of SHIP2 is more complex than simple inhibition. The product of its enzymatic activity, PI(3,4)P2, can also bind to the PH domain of AKT, albeit with different affinity, and contribute to its activation. nih.gov This dual role suggests that SHIP2 fine-tunes the activation of AKT, rather than simply acting as an on/off switch. The balance between PI(3,4,5)P3 and PI(3,4)P2 levels, controlled by the activities of PI3K and SHIP2, is therefore crucial in determining the magnitude and duration of AKT signaling.
Studies have shown that silencing of the SHIP2 gene can lead to an increase in AKT phosphorylation, highlighting its inhibitory role. nih.gov Conversely, overexpression of SHIP2 has been shown to suppress insulin-induced AKT activation.
The influence of SHIP2 extends to downstream effectors of the PI3K/AKT pathway, including the mammalian target of rapamycin (B549165) (mTOR) and glycogen (B147801) synthase kinase 3 beta (GSK3β). The mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism and exists in two distinct complexes, mTORC1 and mTORC2. plos.org
SHIP2 can affect mTOR signaling, in some cases, independently of its effect on AKT. nih.gov For instance, while inhibition of SHIP2 can lead to decreased AKT phosphorylation, it has been observed to paradoxically increase the phosphorylation of the ribosomal protein S6, a downstream target of mTORC1. nih.gov This suggests a complex interplay where SHIP2 may influence mTOR signaling through alternative pathways. Furthermore, the product of SHIP2 activity, PI(3,4)P2, can promote mTORC1 activity when located at the plasma membrane. biologists.com
The interaction between SHIP2 and GSK3β is also noteworthy. GSK3β is a key kinase involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. AKT can phosphorylate and inhibit GSK3β. Therefore, by modulating AKT activity, SHIP2 indirectly influences GSK3β signaling. Research has indicated that ectopic overexpression of SHIP2 can suppress the phosphorylation of not only AKT and mTOR but also GSK3β. researchgate.net This effect can be reversed by the overexpression of Insulin (B600854) Receptor Tyrosine Kinase Substrate (IRTKS), a protein that binds to and inhibits SHIP2 activity. researchgate.netnih.gov
Table 1: Impact of SHIP2 on PI3K/AKT Signaling Components
| Component | Effect of SHIP2 Activity | Research Findings |
|---|---|---|
| PI(3,4,5)P3 | Decreases levels by converting it to PI(3,4)P2. | SHIP2 is a 5-phosphatase that hydrolyzes PI(3,4,5)P3. nih.govbiologists.com |
| AKT | Modulates activation; generally acts as a negative regulator. | Silencing SHIP2 increases AKT phosphorylation. nih.gov |
| mTOR | Complex interplay; can influence mTOR independently of AKT. | SHIP2 inhibition can increase phosphorylation of mTORC1 targets. nih.gov |
| GSK3β | Indirectly regulates through AKT modulation. | SHIP2 overexpression suppresses GSK3β phosphorylation. researchgate.net |
Involvement in Growth Factor Receptor Signaling
SHIP2 plays a significant role in modulating the signaling cascades initiated by various growth factor receptors. Its ability to regulate PI(3,4,5)P3 levels allows it to influence the cellular responses to a variety of extracellular stimuli.
SHIP2 is involved in the signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon stimulation with EGF, SHIP2 is recruited to the EGFR. biologists.com
Research has demonstrated that SHIP2 positively regulates the EGFR-Akt pathway. Suppression of SHIP2 in breast cancer cells has been shown to alter EGF and EGFR internalization. nih.gov In the absence of SHIP2, EGFR is more prone to internalization and degradation, which curtails its signaling capacity. biologists.com Silencing SHIP2 has been found to reduce EGF-induced AKT activation, leading to decreased nuclear levels of activated AKT. nih.gov This, in turn, can down-regulate the expression of downstream targets like the cytokine receptor CXCR4, which is important for cell migration. nih.gov
Furthermore, SHIP2 is believed to interact with the E3 ubiquitin-protein ligase c-Cbl. This interaction may hinder the ubiquitination of EGFR, a key step for its degradation, thereby prolonging EGFR signaling.
SHIP2 has been identified as a negative regulator of Fibroblast Growth Factor (FGF) signaling. In vivo studies in zebrafish have shown that loss of SHIP2 function leads to an expansion of FGF-mediated signaling. This results in an increased and more widespread expression of FGF-dependent genes and activation of the mitogen-activated protein kinase (MAPK) signaling pathway.
The mechanism by which SHIP2 attenuates FGF signaling may involve its SH2 domain, which could compete with other signaling molecules for binding to the activated FGF receptor, thereby disrupting the formation of active signaling complexes. Mutants of SHIP2 that lack phosphatase activity are still capable of inhibiting MAPK activity in cells stimulated with FGF, supporting a role for the protein's scaffolding function in this process.
SHIP2 is also implicated in the signaling pathway of the Platelet-Derived Growth Factor (PDGF) receptor. PDGF is a potent mitogen for cells of mesenchymal origin and plays a role in processes like cell proliferation and migration.
Interestingly, a catalytically inactive form of SHIP2 has been shown to inhibit the proliferation of preadipocytes more effectively than wild-type SHIP2 by attenuating PDGF signaling. nih.gov This dominant-negative SHIP2 mutant was found to reduce the levels of phosphorylated AKT, phosphorylated ERK1/2, and the PDGF receptor (PDGFR) itself. nih.gov The reduction in PDGFR levels was attributed to the promotion of its ubiquitination and subsequent degradation through the lysosomal pathway. nih.gov
Furthermore, in response to PDGF stimulation, SHIP2 undergoes tyrosine phosphorylation and associates with the adaptor protein Shc. researchgate.net This interaction can be regulated by serine/threonine signaling pathways, indicating a complex regulation of SHIP2 function in the context of PDGF signaling. researchgate.net
Table 2: SHIP2's Role in Growth Factor Receptor Signaling
| Receptor Pathway | Role of SHIP2 | Key Findings |
|---|---|---|
| EGFR | Positive modulator. | Promotes EGFR-Akt signaling; prevents EGFR degradation. nih.govbiologists.com |
| FGF | Attenuator. | Loss of SHIP2 expands FGF signaling and MAPK activation. |
| PDGF | Modulator; can be inhibitory. | Catalytically inactive SHIP2 attenuates PDGF signaling by promoting PDGFR degradation. nih.gov |
Cytoskeletal Dynamics and Cell Morphology Regulation
The SH2-containing inositol 5'-phosphatase 2 (SHIP2) is a critical regulator of cellular architecture, influencing the dynamic remodeling of the actin cytoskeleton and thereby controlling cell shape, movement, and adhesion. Its role extends from the formation of protrusive structures to the stabilization of cell-matrix contacts and the establishment of cellular polarity.
Actin Remodeling and Lamellipodia Formation
SHIP2 plays a significant role in the organization of the actin cytoskeleton. nih.gov Its localization to peripheral membrane protrusions and lamellipodia in adherent cells suggests its involvement in the dynamic processes that drive cell motility. nih.gov Lamellipodia are broad, sheet-like protrusions at the leading edge of migrating cells, rich in a network of actin filaments. The formation and extension of these structures are essential for cell migration. SHIP2's presence at these sites indicates its role in modulating the signaling pathways that control actin polymerization and reorganization necessary for the formation of these protrusions. nih.gov The interaction of SHIP2 with RhoA, a key member of the Rho family of small GTPases, further underscores its importance in actin dynamics. nih.gov Rho GTPases are master regulators of the actin cytoskeleton, and the direct interaction between SHIP2 and GTP-bound RhoA suggests a novel link between lipid signaling and the mechanical processes of cell polarity and migration. nih.govmolbiolcell.org
Focal Adhesion Dynamics and Associated Proteins
Focal adhesions are complex protein structures that link the intracellular actin cytoskeleton to the extracellular matrix (ECM). wikipedia.orgyoutube.com These dynamic structures are crucial for cell adhesion, migration, and signaling. wikipedia.orgyoutube.com Immunofluorescence studies have revealed that SHIP2 localizes to focal contacts, indicating its direct involvement in their function. nih.govnih.gov The number of focal adhesions per cell has been observed to increase in cells depleted of SHIP2. biologists.com
SHIP2's role in focal adhesion dynamics is mediated, in part, through its interaction with various proteins. A key interacting partner is the p130Cas (Crk-associated substrate) adapter protein, a well-known regulator of adhesion and migration processes. nih.govnih.gov The association between SHIP2 and p130Cas is mediated primarily through the SH2 domain of SHIP2 and is stimulated by cell adhesion. nih.govnih.gov In addition to p130Cas, SHIP2 has been shown to interact with other focal adhesion-associated proteins such as filamin. oup.comnih.gov These interactions allow SHIP2 to be recruited to sites of focal adhesion, where it can modulate phosphoinositide signaling and influence the assembly and disassembly of these critical structures. nih.gov In some cellular contexts, SHIP2's localization can be predominantly at focal adhesions, which is consistent with its known interactions with focal adhesion proteins. nih.govmit.edu
| Interacting Protein | Function in Focal Adhesion | Reference |
| p130Cas | Adapter protein, mediator of actin cytoskeleton organization | nih.govnih.gov |
| Filamin | Actin-binding protein, crosslinks actin filaments | oup.comnih.gov |
| Vinculin | Links integrins to the actin cytoskeleton | youtube.com |
Cell Adhesion and Spreading Regulation
SHIP2 plays a direct and significant role in regulating cellular adhesion and spreading. nih.govnih.gov Studies have shown that the transient expression of wild-type SHIP2 in cells can promote adhesion, leading to a two- to three-fold increase in the number of adherent cells. nih.gov This pro-adhesive effect is dependent on the integrity of its SH2 domain. nih.govnih.gov Conversely, the expression of a catalytically inactive mutant of SHIP2 has been shown to inhibit cell spreading. nih.govnih.gov
The regulation of cell adhesion by SHIP2 is intricately linked to its enzymatic activity and its role as a scaffolding protein. By modulating the levels of phosphoinositides at the plasma membrane, SHIP2 influences the signaling cascades that control the cytoskeletal rearrangements necessary for a cell to attach and spread on a substrate. The adhesion-dependent tyrosine phosphorylation of SHIP2 further highlights its active role in these processes. nih.gov In breast cancer cells, the suppression of SHIP2 has been shown to suppress cell adhesion. nih.gov However, in other contexts, SHIP2 depletion has been observed to increase cell adhesion and spreading on fibronectin. biologists.com
Role in Epithelial Cell Polarity Establishment
Epithelial cells exhibit a distinct apicobasal polarity, which is fundamental to their function in forming barriers and facilitating directional transport. SHIP2 has been identified as an important regulator of this polarity. nih.gov In polarized Madin-Darby canine kidney (MDCK) cells, SHIP2 is primarily localized at the basolateral membrane. nih.gov
The function of SHIP2 in maintaining epithelial polarity is linked to its lipid phosphatase activity. Specifically, SHIP2 converts phosphatidylinositol 3,4,5-trisphosphate (PIP3) to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). nih.gov The product of this reaction, PI(3,4)P2, is capable of binding to the polarity protein Dlg1 (Discs large homolog 1). nih.gov Disruption of SHIP2 function, either through RNA interference or the expression of a catalytically dead mutant, leads to a disruption of apicobasal polarity. nih.gov This suggests that SHIP2, through the generation of PI(3,4)P2, plays a crucial role in the signaling pathways that establish and maintain the distinct apical and basolateral domains of epithelial cells. nih.gov Furthermore, SHIP2's interaction with RhoA is also implicated in the establishment of cell polarity. nih.govfujita-hu.ac.jp
Regulation of Receptor Endocytosis and Trafficking
Beyond its role in cytoskeletal dynamics, SHIP2 is also involved in the intricate processes of receptor endocytosis and intracellular trafficking. This function is critical for modulating the intensity and duration of signaling from cell surface receptors.
EGFR Internalization and Degradation Control
The Epidermal Growth Factor Receptor (EGFR) is a key signaling molecule that regulates cell proliferation, survival, and migration. The cellular response to EGF is tightly controlled by the internalization and subsequent degradation of the receptor. nih.gov SHIP2 has been shown to play a crucial role in this regulatory process. oup.comnih.gov
Studies in HeLa and breast cancer cells have demonstrated that SHIP2 negatively regulates ligand-induced EGFR endocytosis and degradation. nih.govspandidos-publications.com When SHIP2 expression is suppressed using RNA interference, there is an enhanced degradation of the EGFR. nih.govnih.gov This increased degradation is associated with increased ubiquitination of the receptor and an increased association with the c-Cbl ubiquitin ligase. nih.gov Consequently, the suppression of SHIP2 in MDA-MB-231 breast cancer cells alters EGF and EGFR internalization. nih.govspandidos-publications.com These findings indicate that endogenous SHIP2 functions to control the turnover of EGFR, thereby modulating the signaling output from this critical receptor. oup.comnih.gov The regulation of EGFR internalization by SHIP2 has significant implications for cancer biology, as altered EGFR signaling is a hallmark of many cancers. oup.comnih.gov
| Condition | Effect on EGFR | Reference |
| SHIP2 Suppression (RNAi) | Enhanced EGFR degradation | nih.govnih.gov |
| SHIP2 Suppression (RNAi) | Increased EGFR ubiquitination | nih.gov |
| SHIP2 Suppression (RNAi) | Altered EGF and EGFR internalization | nih.govspandidos-publications.com |
| SHIP2 Suppression (RNAi) | Increased association of EGFR with c-Cbl | nih.gov |
EphA2 Receptor Endocytosis Modulation
SHIP2 plays a significant role in modulating the endocytosis of the EphA2 receptor, a process critical in various biological functions, including axon growth cone collapse and the regulation of receptor levels on the cell surface. nih.gov The interaction between SHIP2 and EphA2 is mediated by a heterotypic sterile alpha motif (SAM)-SAM domain interaction, which leads to the recruitment of SHIP2 to the activated EphA2 receptor. nih.govnih.gov
Overexpression of SHIP2 has been shown to inhibit the internalization and degradation of the EphA2 receptor, while the suppression of SHIP2 expression promotes these processes. nih.govnih.gov This regulatory function is linked to the PI3K/Rac1 GTPase pathway. nih.gov Specifically, the recruitment of SHIP2 to EphA2 attenuates the positive signal for receptor endocytosis that is mediated by PI3K and Rac1. nih.govsemanticscholar.org In cells with reduced SHIP2 levels, there is an observed increase in PI(3,4,5)P3 levels and subsequent activation of Rac1, leading to enhanced EphA2 endocytosis. nih.gov Conversely, inhibiting PI3K or a dominant-negative form of Rac1 can suppress this increased internalization. nih.gov This highlights a mechanism where SHIP2 acts as a negative regulator of EphA2 receptor endocytosis. nih.govacs.org
| Condition | Effect on EphA2 Endocytosis | Underlying Mechanism |
| SHIP2 Overexpression | Inhibition | Attenuation of PI3K/Rac1 signaling |
| SHIP2 Knockdown | Promotion | Increased PI(3,4,5)P3 levels and Rac1 activation |
Clathrin-Mediated and Fast Endophilin-Mediated Endocytosis
SHIP2 is also intricately involved in the regulation of both clathrin-mediated endocytosis (CME) and fast endophilin-mediated endocytosis (FEME).
In the context of CME, SHIP2 is concentrated at endocytic clathrin-coated pits (CCPs) through its interaction with the scaffold protein intersectin. nih.govnih.gov It is recruited early in the formation of these pits and dissociates before the fission event. nih.govnih.gov SHIP2 negatively regulates the levels of both PI(4,5)P2 and PI(3,4,5)P3 at these sites. nih.govnih.govrupress.org Knockdown of SHIP2 expression leads to a shortened lifetime of CCPs by increasing the rate of pit maturation, a phenomenon consistent with the positive roles of both PI(4,5)P2 and PI(3,4,5)P3 in the assembly of the clathrin coat. nih.govnih.govresearchgate.netmit.edu
| Manipulation | Effect on Clathrin-Coated Pit (CCP) Lifetime | Mechanism |
| SHIP2 Knockdown | Shortened | Enhanced rate of pit maturation due to increased PI(4,5)P2 and PI(3,4,5)P3 levels |
| Acute PI(3,4,5)P3 production | Shortened | Enhanced rate of pit maturation |
For FEME, a clathrin-independent pathway, SHIP2 is recruited by the BAR domain-containing proteins FBP17 and CIP4 to prime the plasma membrane. nih.govresearchgate.net This recruitment, along with lamellipodin, facilitates the local production of PI(3,4)P2, which is essential for the pre-enrichment of endophilin. nih.govresearchgate.net This process generates transient endophilin spots, priming the membrane for rapid endocytic responses upon receptor activation. nih.gov
Impact on Key Cellular Processes
Through its enzymatic activity and scaffolding functions, SHIP2 exerts a profound influence on a range of fundamental cellular processes.
Cell Proliferation Regulation
SHIP2 has been implicated as an oncogene in various cancers, with its overexpression often correlating with increased cell proliferation. mdpi.comnih.gov For instance, in breast cancer cells, upregulation of SHIP2 has been shown to increase cell proliferation. nih.gov Conversely, silencing SHIP2 can suppress the proliferation of these cancer cells. nih.gov This proliferative role is often linked to the activation of the Akt signaling pathway, a downstream effector of PI3K. mdpi.comresearchgate.net By hydrolyzing PI(3,4,5)P3, SHIP2 can modulate the intensity and duration of Akt signaling, thereby influencing cell cycle progression and proliferation.
Cell Migration and Invasion Mechanisms
SHIP2 is a significant player in the regulation of cell migration and invasion, processes that are crucial in both normal physiological events and pathological conditions like cancer metastasis. mdpi.combiologists.com Overexpression of SHIP2 has been associated with enhanced cell migration and invasion in several types of cancer, including breast and colorectal cancer. nih.govmdpi.combiologists.com
The mechanisms by which SHIP2 influences cell migration are multifaceted. It has been shown to be involved in the formation of actin-rich structures like podosomes and invadopodia, which are critical for extracellular matrix degradation and cancer cell invasion. mdpi.comrupress.orgnih.gov SHIP2 can promote the maturation of invadopodia through the accumulation of its product, PI(3,4)P2. mdpi.comrupress.org Furthermore, SHIP2 can act as a scaffold to recruit other proteins, such as Mena, to invadopodia, which is necessary for their stability and proteolytic activity. rupress.orgnih.gov SHIP2 also interacts with RhoA, a small GTPase that regulates the actin cytoskeleton, to control cell polarity and migration. nih.gov Depletion of SHIP2 can impair cell polarization and migration, highlighting its importance in these processes. nih.gov
| Cellular Structure/Process | Role of SHIP2 | Key Interacting Partners/Mediators |
| Invadopodia Maturation | Promotion | PI(3,4)P2, Tks5, Mena, Cortactin |
| Cell Polarity and Migration | Regulation | RhoA |
| Cell Migration (Breast Cancer) | Positive Control | PI(3,4)P2 |
Apoptosis Modulation
The role of SHIP2 in apoptosis, or programmed cell death, is complex and appears to be context-dependent. nih.govresearchgate.net In some instances, depletion of SHIP2 in cancer cells has been shown to increase apoptosis. nih.govbiologists.com For example, in MDA-MB-231 breast cancer cells, SHIP2-depleted cells exhibited higher levels of apoptosis. biologists.com
However, other studies suggest that SHIP2 can regulate apoptosis independently of its phosphatase activity, acting instead as a scaffold protein. nih.govresearchgate.net Inhibition of SHIP2 has been found to block H2O2-induced apoptosis in a manner that is dependent on MAP kinase signaling, but independent of the PI3K/Akt pathway. nih.gov Furthermore, the inhibition of SHIP2 can promote the formation of a protein complex involving SHIP2, SRC, and ABL, which in turn enhances both PI3K/Akt and MAP kinase pathway activation. nih.gov This suggests that the ultimate effect of SHIP2 on apoptosis may depend on the specific cellular context and the balance of signaling pathways it influences.
Role in Glucose Uptake and Metabolism (Cellular Context)
SHIP2 is a well-established negative regulator of insulin signaling and, consequently, plays a crucial role in cellular glucose uptake and metabolism. nih.govnih.govacs.org By dephosphorylating PI(3,4,5)P3, SHIP2 dampens the downstream signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby reducing glucose uptake into cells. nih.govacs.org
Pharmacological inhibition of SHIP2 has been shown to increase Akt phosphorylation, leading to enhanced glucose consumption and uptake in myotubes. nih.gov Interestingly, prolonged treatment with SHIP2 inhibitors can also lead to an upregulation of GLUT1 mRNA expression, suggesting an additional mechanism by which SHIP2 inhibition can activate glucose metabolism. nih.gov These findings underscore the importance of SHIP2 as a key regulatory node in cellular glucose homeostasis. nih.govacs.org
Regulation of Gluconeogenesis in Hepatocytes
The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) plays a significant role in hepatic glucose metabolism, primarily by acting as a negative regulator of insulin signaling. Its influence on gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources, is a critical aspect of its function in the liver.
Research has demonstrated that liver-specific inhibition of SHIP2 can lead to a reduction in hepatic glucose production. In studies involving diabetic mice, the expression of a dominant-negative SHIP2 mutant in the liver resulted in a significant decrease in the protein levels of key gluconeogenic enzymes, namely glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov This reduction in enzyme levels consequently leads to a diminished capacity of the liver to produce glucose through gluconeogenesis. nih.gov
The mechanism underlying SHIP2's effect on gluconeogenesis is intrinsically linked to the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Insulin typically suppresses gluconeogenesis by activating this pathway. SHIP2, by hydrolyzing the PI3K product phosphatidylinositol (3,4,5)-trisphosphate (PIP3), dampens this signaling cascade. Therefore, overexpression of SHIP2 in the liver impairs insulin-induced phosphorylation and activation of Akt. diabetesjournals.org This impairment leads to increased expression of gluconeogenic genes. Conversely, inhibiting SHIP2 function enhances Akt phosphorylation, which in turn suppresses the expression of these genes. diabetesjournals.org
Further studies have shown that hepatic overexpression of SHIP2 in normal mice leads to increased mRNA levels of G6Pase and PEPCK. diabetesjournals.org This highlights SHIP2's role in modulating the gene expression program that governs hepatic glucose output. The inhibition of SHIP2, therefore, presents an "insulin-mimetic" effect on gluconeogenesis, contributing to improved glucose tolerance. nih.gov
The table below summarizes the effects of SHIP2 modulation on key gluconeogenic enzymes in hepatocytes based on findings from animal studies.
| Condition | Effect on G6Pase Levels | Effect on PEPCK Levels | Outcome on Hepatic Gluconeogenesis |
| Liver-specific SHIP2 Inhibition (in diabetic mice) | Significantly Reduced | Significantly Reduced | Decreased |
| Hepatic Overexpression of SHIP2 (in normal mice) | Increased (mRNA) | Increased (mRNA) | Increased |
Influence on Hepatic De-novo Lipogenesis
SHIP2 is also a crucial regulator of hepatic de-novo lipogenesis, the metabolic pathway for synthesizing fatty acids from acetyl-CoA, which are then esterified to form triglycerides. This process is particularly active in states of insulin resistance and hyperglycemia.
Studies utilizing HepG2 cells, a human liver cell line, have elucidated the molecular mechanisms through which SHIP2 influences lipogenesis. In a high-glucose environment, which mimics a state of insulin resistance, the expression of SHIP2 at both the mRNA and protein levels is induced. nih.govresearchgate.net The inhibition of SHIP2 under these conditions has been shown to ameliorate high glucose-induced de-novo lipogenesis. nih.goviacld.com
The overexpression of a dominant-negative form of SHIP2 in HepG2 cells leads to a reduction in triglyceride levels and a decreased expression of key lipogenic genes. nih.govnih.gov These genes include sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC). nih.govnih.gov SREBP-1c is a master transcriptional regulator of lipogenesis, and its downregulation is a key factor in the observed reduction of fat synthesis. nih.govnih.gov
The signaling pathway implicated in SHIP2's modulation of hepatic lipogenesis involves the AMP-activated protein kinase (AMPK)/mTOR/SREBP1 axis. nih.goviacld.com Inhibition of SHIP2 appears to mediate its effects through this pathway, ultimately leading to a decrease in the activity of SREBP-1c and its downstream targets. nih.goviacld.com Furthermore, SHIP2 inhibition has been shown to reduce high glucose-induced reactive oxygen species (ROS) generation and c-Jun N-terminal kinase (JNK) phosphorylation, both of which are linked to the regulation of lipogenesis. nih.gov
Conversely, the overexpression of wild-type SHIP2 in oleate-treated HepG2 cells resulted in a significant increase in total lipid content, intra- and extracellular triglyceride levels, and enhanced expression of lipogenic genes like SREBP-1c, FAS, and ACC. ajaums.ac.ir This demonstrates that the level of SHIP2 expression is a critical determinant of the rate of hepatic lipogenesis. ajaums.ac.ir
The following table summarizes the research findings on the impact of SHIP2 modulation on key markers of de-novo lipogenesis in HepG2 cells.
| Condition | Effect on SREBP-1c Expression | Effect on FAS Expression | Effect on ACC Expression | Effect on Triglyceride Levels |
| SHIP2 Inhibition (High Glucose) | Decreased | Decreased | Decreased | Decreased |
| SHIP2 Overexpression (Oleate Treatment) | Enhanced | Enhanced | Enhanced | Increased |
Regulation of Ship2 Expression and Protein Activity
Transcriptional and Post-Transcriptional Control
The expression of the INPPL1 gene, which encodes SHIP2, is modulated at both the level of gene transcription and the subsequent processing and stability of its messenger RNA (mRNA).
Gene Expression Regulation (e.g., INPPL1 gene)
The protein SHIP2 is encoded by the INPPL1 gene, located on human chromosome 11 at band 11q13.4. researchgate.netwikipedia.orgnih.gov The gene comprises 28 exons. researchgate.netutq.edu.iq INPPL1 mRNA is expressed widely across various human tissues, with notable levels found in skeletal muscle, heart, brain, adipose tissue, placenta, and liver. wikipedia.orgutq.edu.iqgenecards.orgatlasgeneticsoncology.org
Role of Transcription Factors (e.g., Sp1)
Transcription factors play a crucial role in regulating the activity of the INPPL1 promoter. The Specificity protein 1 (Sp1), a member of the zinc finger family of transcription factors known to regulate genes involved in cell survival and proliferation, is a regulator of the INPPL1 promoter. researchgate.netutq.edu.iqatlasgeneticsoncology.orgpsu.edu Experimental evidence, including chromatin immunoprecipitation (ChIP) assays, demonstrates that Sp1 directly binds to the SHIP2 (INPPL1) promoter. mdpi.com Overexpression of Sp1 has been shown to enhance the transcriptional activation of the INPPL1 gene and increase SHIP2 mRNA expression. mdpi.com
Transcription Factors Regulating INPPL1 Promoter Activity
| Transcription Factor | Role in INPPL1 Regulation | Evidence Type |
| Sp1 | Regulator of promoter | Direct binding (ChIP), overexpression increases transcription/mRNA |
| AP-1 | Putative binding site | Predicted binding site in promoter |
| ATF-2 | Putative binding site | Predicted binding site in promoter |
| c-Myc | Putative binding site | Predicted binding site in promoter |
| CRE-BP1 | Putative binding site | Predicted binding site in promoter |
| Egr-3 | Putative binding site | Predicted binding site in promoter |
| GATA-3 | Putative binding site | Predicted binding site in promoter |
| Max1 | Putative binding site | Predicted binding site in promoter |
| POU2F1 | Putative binding site | Predicted binding site in promoter |
| POU2F1a | Putative binding site | Predicted binding site in promoter |
Note: Putative binding sites are predicted based on computational analysis of the promoter region. genecards.org
MicroRNA-Mediated Regulation
Post-transcriptional regulation of INPPL1 mRNA expression is significantly influenced by microRNAs (miRNAs). atlasgeneticsoncology.org These small non-coding RNAs can regulate gene expression by targeting mRNA molecules. biologists.comoatext.com MicroRNA-205 (miR-205) acts as an inhibitory regulator of SHIP2 (INPPL1) expression by binding to its 3' untranslated region (UTR). atlasgeneticsoncology.orgbiologists.comnih.govresearchgate.net MicroRNA-184 (miR-184) can modulate SHIP2 levels indirectly by suppressing miR-205 activity. atlasgeneticsoncology.orgbiologists.com Another miRNA, miR-2137, has also been identified as a regulator that targets the 3'UTR of INPPL1. researchgate.net
MicroRNAs Regulating INPPL1 Expression
| MicroRNA | Regulatory Effect on INPPL1 | Mechanism |
| miR-205 | Inhibitory | Targets 3'UTR of INPPL1 mRNA |
| miR-184 | Indirect (suppresses miR-205) | Suppresses miR-205, which targets INPPL1 |
| miR-2137 | Inhibitory | Targets 3'UTR of INPPL1 mRNA |
Post-Translational Modifications
Beyond the regulation of its expression, the activity and function of the SHIP2 protein are further controlled by modifications that occur after its synthesis.
Tyrosine Phosphorylation and its Functional Consequences
Tyrosine phosphorylation is a key post-translational modification that affects SHIP2. The SHIP2 protein undergoes tyrosine phosphorylation in response to a diverse range of extracellular stimuli. These stimuli include insulin (B600854), various growth factors such as epidermal growth factor (EGF), platelet-derived growth factor (PDGF), nerve growth factor (NGF), and insulin-like growth factor-1 (IGF-1), as well as chemokines, integrin ligands, and conditions like hypertonic and oxidative stress. genecards.orgrupress.orgnih.govurbm.be
Tyrosine phosphorylation of SHIP2 is stimulated by growth factors and insulin. rupress.orgnih.gov It is also observed to be constitutively tyrosine phosphorylated in certain cellular contexts, such as chronic myeloid leukemic progenitor cells and Rous-sarcoma-virus-transformed fibroblasts. rupress.orgbiologists.comresearchgate.net Src family tyrosine kinases are involved in regulating adhesion-dependent tyrosine phosphorylation of SHIP2, particularly during cell attachment and spreading on collagen I. biologists.com Specific tyrosine residues, notably tyrosines 986 and 987 within the NPXY motif of SHIP2, appear to be primary sites for phosphorylation by Src kinase both in vitro and in vivo. biologists.com
This phosphorylation can lead to the association of SHIP2 with adaptor proteins like Shc. rupress.orgnih.govurbm.bebiologists.comresearchgate.net This association can be mediated through the NPXY motif. biologists.com In the context of signaling from the FcγRIIB immunoreceptor, both the tyrosine phosphorylation of SHIP2 and its association with Shc are dependent on the immunoreceptor tyrosine-based inhibition motif (ITIM). urbm.be
The functional consequences of SHIP2 tyrosine phosphorylation are varied and include its involvement in processes such as cell adhesion and spreading, regulation of lamellipodia formation, and integration into various signaling pathways. rupress.orgbiologists.com The constitutive tyrosine phosphorylation of SHIP2 observed in chronic myelogenous leukemia (CML) cells has a significant impact on the recruitment of adapter proteins like Shc. researchgate.net
Stimuli Inducing SHIP2 Tyrosine Phosphorylation
| Stimulus | Effect on SHIP2 Tyrosine Phosphorylation | Notes |
| Insulin | Stimulates | Can result in prolonged phosphorylation. rupress.orgnih.gov |
| EGF | Stimulates | Can induce transient phosphorylation. nih.gov Recruits SHIP2 to EGFR. sinobiological.com |
| PDGF | Stimulates | Can induce transient phosphorylation. nih.gov |
| NGF | Stimulates | Can result in prolonged phosphorylation. nih.gov |
| IGF-1 | Stimulates | Can result in prolonged phosphorylation. nih.gov |
| Chemokines | Stimulates | General category of stimuli. genecards.org |
| Integrin ligands | Stimulates | General category of stimuli. genecards.org |
| Hypertonic stress | Stimulates | General category of stimuli. genecards.org |
| Oxidative stress | Stimulates | General category of stimuli. genecards.org |
| Cell attachment/spreading on collagen I | Induces | Regulated by Src family kinases. biologists.com |
| FcγRIIB binding | May induce | Phosphorylation and Shc association are ITIM dependent. urbm.be |
| Stem cell factor (SCF) | Induces (in hematopoietic cells) | Results in association with Shc. urbm.be |
| Interleukin-3 (IL-3) | Induces (in hematopoietic cells) | Results in association with Shc. urbm.be |
| GM-CSF | Induces (in hematopoietic cells) | Results in association with Shc. urbm.be |
Compound Names and PubChem CIDs
PubChem primarily serves as a database for chemical molecules. While the focus of this article is on the protein SHIP2 and its encoding gene INPPL1, which are biological macromolecules rather than small chemical compounds, related identifiers are provided below. PubChem CIDs are typically assigned to specific chemical substances.
| Name | Type | Relevant Identifier(s) | PubChem CID (if applicable) |
| INPPL1 | Gene | NCBI Gene ID: 3636 | Not applicable (Gene) |
| SHIP2 | Protein | UniProtKB: O15357 | Not applicable (Protein) |
| Sp1 | Protein (Transcription Factor) | UniProtKB: P08047 | Not applicable (Protein) |
| miR-205 | MicroRNA | N/A | Not applicable (MicroRNA) |
| miR-184 | MicroRNA | N/A | Not applicable (MicroRNA) |
| miR-2137 | MicroRNA | N/A | Not applicable (MicroRNA) |
| Phosphatidylinositol-3,4,5-trisphosphate (B10852661) | Lipid (Substrate) | ChEBI: 16815 | CID 16218359 genecards.org |
| Phosphatidylinositol-3,4-bisphosphate | Lipid (Product) | ChEBI: 57254 | CID 5280375 researchgate.net |
Note: PubChem CIDs are listed for relevant small molecules/lipids mentioned in the context of SHIP2 activity. PubChem does not typically assign CIDs to entire genes or proteins in the same manner as small molecules.
Serine/Threonine Phosphorylation and its Regulatory Impact
While SHIP2 is constitutively tyrosine phosphorylated and associated with Shc in certain cell types, serine/threonine phosphorylation also plays a role in its regulation. rupress.orgbiologists.comnih.gov Studies have identified threonine 958 (T958) as a PDGF-responsive SHIP2 phosphorylation site. nih.gov Mutation of this site to alanine (B10760859) reduced PDGF-stimulated SHIP2 tyrosine phosphorylation and its association with Shc, suggesting a link between serine/threonine and tyrosine phosphorylation events in regulating SHIP2. nih.gov This indicates that serine/threonine signaling pathways can influence SHIP2 activity and interactions, either indirectly via kinases like Protein Kinase C (PKC) or directly through specific phosphorylation sites like T958. nih.gov
Ubiquitination and Protein Stability
Ubiquitination is a crucial post-translational modification that can affect protein stability, localization, and function. mdpi.com SHIP2 undergoes ubiquitination, including monoubiquitination and polyubiquitination. nih.govresearchgate.net While polyubiquitination often targets proteins for degradation by the 26S proteasome, studies suggest that endogenous SHIP2 protein levels are not regulated by this system under basal conditions. nih.govresearchgate.net
SHIP2 has been shown to interact with E3 ubiquitin ligases, such as c-Cbl and NEDD4. nih.govresearchgate.netnih.gov Although initial studies suggested c-Cbl might be involved in SHIP2 ubiquitination, further research indicated that neither c-Cbl nor Nedd4-1 act as the ubiquitin ligase for SHIP2 monoubiquitination. nih.gov However, a recent study identified PHB2 as a protein that promotes SHIP2 ubiquitination via the E3 ligase NEDD4, leading to SHIP2 degradation primarily through K48-linked polyubiquitination in gastric cancer cells. nih.gov This suggests that the regulation of SHIP2 ubiquitination can be cell-type and context-dependent. SHIP2 also contains a ubiquitin-interacting motif (UIM) at its C-terminal end, which confers ubiquitin binding capacity but is dispensable for its monoubiquitination. nih.govresearchgate.netwindows.net The SH2 domain of SHIP2 has been reported to negatively control SHIP2 monoubiquitination in response to epidermal growth factor stimulation, correlating with the loss of interaction between the SHIP2 SH2 domain and c-Cbl. researchgate.net
Protein-Protein Interactions Modulating SHIP2 Function
SHIP2 interacts with a diverse array of proteins through its various domains, and these interactions are critical for modulating its localization, phosphatase activity, and downstream signaling. atlasgeneticsoncology.org
Interactions with SHC Adaptor Proteins
SHIP2 interacts with SHC adaptor proteins, often in a phosphorylation-dependent manner. biologists.comnih.govnih.gov This association is stimulated by growth factors and insulin. nih.govnih.gov The interaction is primarily mediated through the SH2 domain of SHIP2 and the NPXY motif in SHIP2, which serves as a binding site for the phosphotyrosine-binding (PTB) domain of signaling proteins like Shc. atlasgeneticsoncology.orgbiologists.comnih.govnih.gov Cell spreading on collagen I induces SHIP2 association with Shc via the NPXY motif, and this interaction is dependent on Src activity. biologists.com Mutation of the NPXY motif in SHIP2 can abrogate this interaction and affect cellular processes like lamellipodia formation. biologists.com The association with Shc is important for the membrane localization of SHIP2, which is required for its negative regulation of insulin signaling. uniprot.org
Association with Filamin, Vinexin, and Other Cytoskeletal Regulators
SHIP2 interacts with several cytoskeletal proteins, including filamin and vinexin, which play roles in regulating cell shape, adhesion, and migration. rupress.orgspandidos-publications.comresearchgate.netplos.orgnih.gov The interaction with filamin is mediated by the C-terminal proline-rich domain of SHIP2. rupress.org This association is important for the membrane localization of SHIP2, particularly at membrane ruffles and focal adhesions. rupress.orgplos.org Filamin-dependent SHIP2 localization is crucial for regulating phosphatidylinositol 3-kinase signaling to the actin cytoskeleton. rupress.org While the binding of filamin and vinexin to the proline-rich domain of SHIP2 has been reported, it is not clear if these interactions directly influence SHIP2 phosphatase activity. researchgate.net SHIP2 also associates with the p130Cas adaptor protein, a mediator of actin cytoskeleton organization, primarily through its SH2 domain, and this interaction regulates cellular adhesion and spreading. nih.govnih.gov
Interplay with Endocytic Proteins (e.g., ITSN1s, IRSp53)
SHIP2 is involved in regulating endocytosis and interacts with several endocytic proteins. spandidos-publications.comatlasgeneticsoncology.org Intersectin 1 (ITSN1) has been identified as a binding partner of SHIP2. nih.gov The interaction between SHIP2 and ITSN1 is mediated by the SH3 domains of ITSN1 and the proline-rich domain of SHIP2. nih.govulb.ac.be SHIP2 can recruit the short form of ITSN1 (ITSN1-S) to the plasma membrane in response to epidermal growth factor. nih.gov
IRSp53 (Insulin Receptor Substrate protein of 53 kDa), a protein involved in membrane bending and actin dynamics, is another novel interactor of SHIP2. ulb.ac.benih.govuniprot.org This interaction is mediated by the proline-rich domain of SHIP2. ulb.ac.benih.gov Both SHIP2 and IRSp53 colocalize in cellular protrusions. ulb.ac.be These interactions suggest that SHIP2, through its association with endocytic and actin regulatory proteins, plays a role in coordinating membrane dynamics and cellular processes like migration and invasion. ulb.ac.benih.gov
Direct Binding Partners (e.g., IRTKS, EphA2) and their Functional Implications
SHIP2 (SH2-containing inositol (B14025) polyphosphate 5-phosphatase 2), also known as INPPL1, functions as a critical regulator of phosphoinositide signaling by hydrolyzing phosphatidylinositol 3,4,5-trisphosphate (PIP3) to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). biorxiv.orgsinobiological.com Beyond its enzymatic activity, SHIP2's cellular functions are significantly modulated through direct protein-protein interactions, acting as a scaffolding protein that recruits and integrates various signaling molecules. biorxiv.orgulb.ac.be Key direct binding partners, such as IRTKS and EphA2, highlight the diverse roles of SHIP2 in cellular processes, including insulin signaling, cell migration, and receptor endocytosis.
IRTKS (Insulin Receptor Tyrosine Kinase Substrate)
IRTKS, also known as BAI1-associated protein 2-like 1 (BAIAP2L1), has been identified as a direct binding partner of SHIP2. spandidos-publications.comresearchgate.netnih.govnih.gov This interaction occurs via the SH3 domain of IRTKS and the inositol polyphosphate-5-phosphatase catalytic domain (INPP5c) of SHIP2. spandidos-publications.comresearchgate.netnih.govsemanticscholar.org The interaction between IRTKS and SHIP2 has significant functional implications, particularly within the context of insulin signaling and cell proliferation. spandidos-publications.comresearchgate.netnih.govnih.govnih.gov
Research indicates that IRTKS interacts with SHIP2 to attenuate its phosphatase activity. spandidos-publications.comresearchgate.netnih.govnih.govsemanticscholar.orgnih.gov This inhibition of SHIP2 leads to an accumulation of PIP3, a key second messenger in the PI3K-AKT signaling pathway. spandidos-publications.comresearchgate.netnih.govnih.govsemanticscholar.orgnih.gov The resulting increase in PIP3 levels promotes the activation and phosphorylation of downstream signaling molecules, including AKT, mTOR, and GSK-3β. spandidos-publications.comresearchgate.netnih.govnih.gov This modulation of the PI3K-AKT-mTOR pathway by the IRTKS-SHIP2 interaction can influence glucose and lipid metabolism, as well as enhance cell growth and proliferation. spandidos-publications.comnih.govnih.govnih.gov The interaction between IRTKS and SHIP2 is dynamically regulated by insulin stimulation, which also affects the tyrosine phosphorylation of IRTKS. nih.gov
EphA2 (Ephrin Type-A Receptor 2)
EphA2, a receptor tyrosine kinase, is another well-characterized direct binding partner of SHIP2. tandfonline.comatlasgeneticsoncology.orgmdpi.comcnr.itresearchgate.netelifesciences.orgnih.govmdpi.comnih.govbiorxiv.orgmdpi.comnih.gov The interaction between EphA2 and SHIP2 is mediated through their respective Sterile Alpha Motif (SAM) domains, forming a heterotypic SAM-SAM complex. tandfonline.comatlasgeneticsoncology.orgmdpi.comcnr.itresearchgate.netelifesciences.orgnih.govmdpi.comnih.govbiorxiv.orgnih.gov This interaction is distinct from the SH2 domain-mediated interaction observed between SHIP2 and EphB2, highlighting the complexity of SHIP2's interactions with Eph receptors. biorxiv.org
The functional implications of the EphA2-SHIP2 interaction are primarily related to the regulation of EphA2 receptor endocytosis and cell migration. tandfonline.comatlasgeneticsoncology.orgmdpi.comresearchgate.netnih.govmdpi.combiorxiv.orgmdpi.comnih.gov SHIP2 acts as a negative regulator of ligand-induced EphA2 endocytosis and subsequent degradation. tandfonline.comatlasgeneticsoncology.orgmdpi.comresearchgate.netnih.govmdpi.commdpi.comnih.gov By inhibiting EphA2 internalization, the SHIP2-EphA2 interaction can prolong EphA2 signaling at the cell membrane. tandfonline.commdpi.comresearchgate.netnih.govmdpi.com
Studies suggest that the interaction between EphA2-Sam and SHIP2-Sam is associated with pro-oncogenic outcomes. tandfonline.commdpi.comcnr.itresearchgate.net SHIP2 can downregulate ligand-induced EphA2 activation, which is typically considered anti-oncogenic signaling, while simultaneously enhancing a ligand-independent pro-migratory activity. tandfonline.commdpi.com This pro-migratory effect is potentially linked to SHIP2's ability to influence PIP3 levels and downstream signaling pathways that regulate the actin cytoskeleton and cell motility. biorxiv.orgsinobiological.comtandfonline.comnih.gov The interaction between EphA2 SAM and SHIP2 SAM occurs with a micromolar affinity and a 1:1 stoichiometry. elifesciences.orgnih.gov Specific residues within the SAM domains, such as a positively charged motif in EphA2-Sam and a negatively charged binding site in SHIP2-Sam, are crucial for this interaction. cnr.itelifesciences.org
The interaction between SHIP2 and EphA2 can also influence cell spreading and the organization of the cytoskeleton. sinobiological.comtandfonline.comuniprot.org SHIP2's role in regulating PIP3 levels at the plasma membrane is important for the dynamic remodeling of actin structures and processes like membrane ruffling and lamellipodia formation, which are essential for cell migration. sinobiological.comnih.govuniprot.org
The following table summarizes the key aspects of the direct interactions between SHIP2 and IRTKS/EphA2:
| Binding Partner | SHIP2 Interacting Domain(s) | Partner Interacting Domain(s) | Functional Implications |
| IRTKS | Catalytic Domain (INPP5c) | SH3 Domain | Attenuates SHIP2 phosphatase activity, increases PIP3, activates PI3K-AKT-mTOR pathway, promotes cell proliferation. spandidos-publications.comresearchgate.netnih.govnih.govsemanticscholar.orgnih.gov |
| EphA2 | SAM Domain | SAM Domain | Inhibits ligand-induced EphA2 endocytosis, promotes ligand-independent cell migration, potentially pro-oncogenic effects. tandfonline.comatlasgeneticsoncology.orgmdpi.comresearchgate.netnih.govmdpi.commdpi.comnih.gov |
These direct interactions underscore the multifaceted role of SHIP2 as a signaling node that integrates signals from various cellular pathways, influencing critical processes such as metabolism, cell growth, and migration through precise spatial and temporal regulation of phosphoinositide levels and downstream effectors.
Ship2 in Disease Models: Mechanistic Research Insights
Research in Cancer Models
The involvement of SHIP2 in cancer is a significant area of research, with studies exploring its influence on various aspects of tumor biology, including cell proliferation, survival, migration, invasion, and metastasis cenmed.combiorxiv.orgthesgc.orgwikipedia.org. The role of SHIP2 in cancer is complex and appears to be highly dependent on the specific cancer type and cellular context.
Emerging evidence suggests that SHIP2 can exhibit a dual role in carcinogenesis, acting as either a tumor suppressor or an oncogene depending on the cellular context and the specific cancer type uniprot.orgcenmed.com. While the prevailing assumption for phosphatases is a tumor suppressive function by counteracting pro-growth kinase signaling, SHIP2's ability to produce PI(3,4)P2, which can activate downstream signaling pathways like Akt, contributes to its potential oncogenic capabilities biorxiv.orgcenmed.com.
In colorectal cancer (CRC) models, research indicates an oncogenic role for SHIP2. Elevated expression of SHIP2 and its encoding gene, INPPL1, has been observed in colorectal cancer tissue compared to adjacent normal tissue, correlating with decreased patient survival biorxiv.orgnih.gov. In vitro experiments using colorectal cancer cell lines have demonstrated that SHIP2 enhances chemoresistance, cell migration, and cell invasion biorxiv.orgnih.govprobes-drugs.org. Depletion of SHIP2 in these cells has been shown to decrease cell migration and invasion, supporting its role in promoting malignant potential jkchemical.comnih.gov.
Studies in breast cancer models largely support an oncogenic role for SHIP2, associating its elevated expression with poor prognosis thesgc.orgwikipedia.orgnih.gov. SHIP2 has been found to promote breast cancer cell proliferation, migration, invasion, and metastasis thesgc.orgwikipedia.orgnih.govnih.gov. Research using breast cancer cell lines like MDA-MB-231 has shown that silencing of SHIP2 suppresses cell proliferation and delays tumor formation in xenograft models thesgc.org. SHIP2's influence on migration in breast cancer cells can be cell line-dependent; for instance, depletion of SHIP2 decreased migration in MDA-MB-231 cells, while it increased migration in MDA-MB-468 cells jkchemical.comnih.gov. SHIP2 may contribute to breast tumorigenesis by activating AKT signaling and regulating epidermal growth factor receptor (EGFR) turnover nih.gov.
The role of SHIP2 in glioblastoma models appears complex and context-dependent cenmed.comuniprot.orgcenmed.com. Some studies suggest a tumor suppressive function, where overexpression of SHIP2 in PTEN-deficient glioblastoma cells inhibited cell migration and induced cell cycle arrest by negatively regulating the PI3K-Akt pathway. Conversely, other reports indicate that SHIP2 is overexpressed in glioma and associated with poor prognosis cenmed.com. Inhibition of SHIP2 has also been shown to reduce fibronectin-dependent cell migration in glioblastoma cenmed.com. These findings highlight the need to further elucidate the specific conditions and molecular mechanisms that dictate SHIP2's function in different glioblastoma subtypes.
In contrast to its role in many other cancers, SHIP2 has primarily been reported to function as a tumor suppressor in gastric cancer (GC) models. Studies have shown that SHIP2 is commonly downregulated in gastric cancer tissues compared to normal gastric mucosa. Reduced SHIP2 expression has been linked to promoting gastric cancer cell proliferation and invasion, often through the activation of the PI3K/Akt signaling pathway. Overexpression of SHIP2 in gastric cancer cells has been shown to inhibit proliferation, induce apoptosis, and suppress cell motility and invasion.
Research in squamous cell carcinoma and erythroleukemia models also suggests a tumor suppressive role for SHIP2 in certain contexts uniprot.orgcenmed.com. In erythroleukemia, overexpression of SHIP2 has been shown to strongly reduce the proliferation rate of K562 cells. For squamous cell carcinoma, SHIP2 has been mentioned as a tumor suppressor uniprot.orgcenmed.com. However, studies specifically on laryngeal squamous cell carcinoma (LSCC) indicate that elevated SHIP2 expression correlates with poor prognosis and is associated with malignant phenotypes, including increased proliferation, invasion, and migration, suggesting an oncogenic role in this specific type of squamous cell carcinoma. This reinforces the context-dependent nature of SHIP2's function in cancer.
Data Tables
| Cancer Type | Observed SHIP2 Role | Key Findings | Supporting Evidence |
| Colorectal Cancer | Oncogene | Increased expression, enhanced migration and invasion, correlated with poor survival. | In vitro experiments, tissue analysis. biorxiv.orgjkchemical.comnih.govprobes-drugs.orgnih.gov |
| Breast Cancer | Oncogene | Elevated expression, promotes proliferation, migration, invasion, metastasis, associated with poor prognosis. | Cell line studies, xenograft models, tissue analysis. jkchemical.comthesgc.orgwikipedia.orgnih.govnih.gov |
| Glioblastoma | Complex/Context-Dependent | Tumor suppressor (inhibits migration, causes cell cycle arrest in some models); also reported as overexpressed and associated with poor prognosis. | Cell line studies (PTEN-deficient), tissue analysis. cenmed.comuniprot.orgcenmed.com |
| Gastric Cancer | Tumor Suppressor | Commonly downregulated, reduced expression promotes proliferation and invasion. | Tissue analysis, in vitro experiments. |
| Squamous Cell Carcinoma | Dual/Context-Dependent | Tumor suppressor in general context; Oncogene in Laryngeal Squamous Cell Carcinoma (promotes proliferation, invasion, migration, poor prognosis). | General mentions, LSCC-specific studies. uniprot.orgcenmed.com |
| Erythroleukemia | Tumor Suppressor | Overexpression reduces proliferation rate. | Cell line studies (K562). uniprot.orgcenmed.com |
Impact on Chemotherapy Sensitivity in Cellular Models
SHIP2 contributes to cancer cell survival, partly through the activation of Akt mediated by its product, PI(3,4)P2. uniprot.orgwikipedia.org Elevated SHIP2 expression has been observed in various cancers and is frequently associated with a poorer prognosis. uniprot.orgnih.govlovd.nl Studies in colorectal cancer cells have demonstrated that inhibiting or reducing SHIP2 levels leads to decreased phosphorylation of Akt, which in turn increases sensitivity to chemotherapeutic agents. nih.gov Furthermore, investigations using pan-SHIP1/2 inhibitors have shown their effectiveness in reducing the viability of multiple myeloma cells and SHIP2-expressing breast cancer cells. uniroma2.it The distinct mechanism by which SHIP inhibitors reduce PI(3,4)P2 levels at the plasma membrane may offer an advantage in treating tumors that have developed resistance to inhibitors targeting Akt or mTOR. wikipedia.org
Role in Invadopodia Maturation in Cancer Cells
SHIP2 is implicated in the formation of podosomes and invadopodia, dynamic actin-rich structures essential for cancer cell migration and the degradation of the extracellular matrix, processes critical for invasion and metastasis. uniprot.org Mechanistically, SHIP2 promotes the maturation of invadopodia by facilitating the accumulation of PI(3,4)P2. uniprot.org This process is initiated by tyrosine kinases such as Tks5 in breast carcinoma cells. uniprot.org SHIP2 localizes to the invadopodium core, where it mediates the conversion of PtdIns(3,4,5)P3 to PtdIns(3,4)P2, thereby recruiting proteins like TKS5 that are specific to invadopodia. Recruitment of SHIP2 to invadopodia occurs via its SH2 domain, and interactions with proteins such as Mena are crucial for stabilizing and maturing these structures. Elevated SHIP2 expression is thought to contribute to enhanced cell migration and invadopodia maturation, potentially increasing metastatic potential. uniprot.org Conversely, reducing SHIP2 expression has been shown to impair invadopodia formation and consequently reduce cell migration and metastasis in cellular models like MDA-MB-231 cells.
Research in Metabolic Disorder Models
SHIP2 has been extensively studied for its involvement in metabolic disorders, particularly insulin (B600854) resistance and type 2 diabetes.
Studies in Insulin Resistance and Type 2 Diabetes Models
As a 5'-lipid phosphatase, SHIP2 negatively regulates insulin signaling by hydrolyzing PtdIns(3,4,5)P3, leading to reduced Akt activation and diminished glucose uptake. Genetic studies have linked polymorphisms in the INPPL1 gene to an increased susceptibility to hypertension, metabolic syndrome, and type 2 diabetes. In rodent models of insulin resistance and type 2 diabetes, SHIP2 expression is often found to be elevated in insulin-responsive tissues such as skeletal muscle, adipose tissue, and kidney glomeruli, contributing to the observed insulin resistance. Experimental models, including transgenic mice with SHIP2 overexpression, exhibit impaired glucose tolerance and reduced insulin sensitivity. Conversely, studies involving reduced SHIP2 expression or SHIP2 deficiency in mice have demonstrated increased insulin sensitivity. Specific mutations in the 3' untranslated region (UTR) of SHIP2 identified in individuals with type 2 diabetes can lead to increased SHIP2 expression, further impairing insulin signaling. A notable mutation (R1142C) in the proline-rich region of SHIP2, found in the Goto-Kakizaki (GK) rat model of type 2 diabetes and spontaneously hypertensive rats, has been shown to slightly impair insulin signaling in cell culture studies. Inhibition of SHIP2 has demonstrated the capacity to enhance insulin-induced Akt activation and glucose uptake in cultured myotubes.
Here is a summary of findings in insulin resistance and type 2 diabetes models:
| Model Type | SHIP2 Modulation | Key Metabolic Outcome | Reference |
| Rodent models (insulin resistance, T2D) | Upregulation | Contributes to insulin resistance | |
| Transgenic mice | Overexpression | Impaired glucose tolerance and insulin sensitivity | |
| Mouse models | Decreased expression/deficiency | Increased insulin sensitivity | |
| Type 2 Diabetic Subjects (Human) | 3'UTR mutations leading to increased expression | Decreased insulin signaling | |
| GK Rats (T2D model) & SH Rats | R1142C mutation | Slightly impairs insulin signaling (in cell culture) | |
| Cultured Myotubes | Inhibition | Enhanced insulin-induced Akt activation and glucose uptake |
Obesity Models: Resistance to Dietary Obesity
Studies in mouse models have provided insights into SHIP2's role in obesity. SHIP2 null mice are viable and exhibit resistance to obesity induced by a high-fat diet. While the precise mechanisms underlying this resistance are not fully elucidated, they are believed to involve the regulation of energy metabolism. Furthermore, heterozygous knockout mice for the SHIP2 gene have also demonstrated resistance to both high-fat diet-induced obesity and insulin resistance. In these heterozygous animals, enhanced insulin-induced Akt phosphorylation was observed in the liver and skeletal muscle, accompanied by decreased blood triglyceride and free fatty acid concentrations, even when fed a normal chow diet.
Modulation of Hepatic Lipid and Glucose Metabolism in vitro and in vivo models
Research has explored the impact of SHIP2 on hepatic metabolism. Liver-specific suppression or inhibition of SHIP2 function in mice has been shown to improve insulin function and glucose tolerance, as observed in diabetic KKA mice. In hepatocytes, the suppression of SHIP2 increases PI3-K/Akt activity, which may contribute to the suppressive effect of insulin on the secretion of apoB-containing lipoproteins. In vitro studies using HepG2 cells have shown that high glucose concentrations can induce increased levels of both SHIP2 mRNA and protein. Overexpression of wild-type SHIP2 in HepG2 cells resulted in decreased phosphorylation of Akt. Interestingly, both high glucose alone and SHIP2 overexpression can lead to increased expression of SREBP1c and its target genes, suggesting that lipogenic effects may occur via an Akt-independent pathway. Inhibition of SHIP2 has the potential to attenuate hepatic de-novo lipogenesis and lipoprotein secretion, likely due to enhanced hepatic insulin signaling. Modulation of SHIP2 in HepG2 cells has been shown to affect lipogenesis and lipoprotein secretion through mechanisms involving reactive oxygen species (ROS) production, JNK activation, and the AMPK/mTOR/SREBP1c signaling axis.
Research in Skeletal Dysplasia Models
Here is a summary of findings in skeletal dysplasia models:
| Model Type | SHIP2 Modulation/Mutation | Key Skeletal Outcome | Reference |
| Human Patients | Inactivating mutations in INPPL1 | Opsismodysplasia (delayed bone maturation, growth plate defects) | |
| Mouse Model (Ship2Δ/Δ) | Catalytic inactivation | Reduced body length, shortened long bones, craniofacial dysmorphism, mineralization defects | |
| SHIP2-inactivated Chondrocytes | Inactivation | Increased osteocalcin, decreased mineralized nodules | |
| Chondrocytes and Bones (Culture) | MEK inhibitor treatment | Partial rescue of mineralization, hypertrophic zone size, bone growth |
Opsismodysplasia: Insights from Genetic Models
Opsismodysplasia is a rare autosomal recessive skeletal dysplasia characterized by delayed bone maturation and severe disorganization of the growth plate. Genetic studies have identified mutations in the INPPL1 gene as the cause of this condition.
Mechanistic research using fibroblasts derived from individuals with Opsismodysplasia carrying INPPL1 mutations has shown specific defects in cell migration and adhesion. These findings suggest that loss of functional SHIP2 impairs cellular signaling pathways essential for proper cell behavior during skeletal development. Further studies in in vitro chondrocyte and osteoblast differentiation models, where INPPL1 was deleted, demonstrated a significant reduction in extracellular matrix mineralization, consistent with the delayed bone maturation observed in patients. uni-freiburg.de
The mechanism underlying this mineralization defect involves the regulation of the actin cytoskeleton. Absence of SHIP2 in these models altered the actin cytoskeleton, leading to increased cell adhesion and focal adhesion formation. uni-freiburg.de Inhibition of actin polymerization was found to rescue the mineralization phenotype in SHIP2-deficient cells. uni-freiburg.de Investigations into the Rho GTPase pathways revealed that SHIP2 regulates actin cytoskeleton remodeling and extracellular matrix mineralization by inhibiting the RhoA/ROCK pathway. uni-freiburg.de
The table below summarizes key cellular findings in Opsismodysplasia models:
| Model System | SHIP2 Status | Observed Phenotype | Associated Mechanism | Source |
| Fibroblasts from affected individuals | Loss of SHIP2 expression/Catalytic inactivity | Decreased cell velocity, decreased cell migration, increased cell adhesion | Impaired cellular signaling | |
| INPPL1-deleted chondrocyte differentiation | Loss of SHIP2 | Significant reduction in extracellular matrix mineralization | Altered actin cytoskeleton, RhoA/ROCK pathway inhibition | uni-freiburg.de |
| INPPL1-deleted osteoblast differentiation | Loss of SHIP2 | Significant reduction in extracellular matrix mineralization | Altered actin cytoskeleton, RhoA/ROCK pathway inhibition | uni-freiburg.de |
Schneckenbecken Dysplasia: Associated Mechanisms
Schneckenbecken dysplasia is another severe skeletal dysplasia that shares some radiographic features with Opsismodysplasia, such as very short long bones and platyspondyly. A homozygous INPPL1 variant has been reported in a case of Schneckenbecken dysplasia.
However, it is important to note that Schneckenbecken dysplasia has also been linked to mutations in the SLC35D1 gene, which encodes a sugar transporter involved in glycosaminoglycan synthesis. Currently, there is no evidence suggesting SHIP2 is directly involved in glycosaminoglycan synthesis. Further research and the identification of INPPL1 mutations in additional Schneckenbecken dysplasia families are needed to definitively confirm a role for SHIP2 in the pathogenesis of this specific condition and to elucidate the associated mechanisms.
Research in Neurodegenerative Disease Models
SHIP2 has emerged as a protein of interest in the context of neurodegenerative diseases, with research highlighting its involvement in conditions such as Alzheimer's disease.
Alzheimer's Disease Models: Link to Aβ and Tau Pathology
Studies in Alzheimer's disease (AD) models have revealed a link between SHIP2 and the characteristic amyloid-beta (Aβ) plaques and tau pathology. The expression of the INPPL1 gene is upregulated in the brains of AD patients and shows a correlation with cognitive decline. nih.gov Increased SHIP2 immunoreactivity has been observed in plaque-associated astrocytes and dystrophic neurites in human AD brains and in transgenic mouse models of AD, correlating with the amyloid load.
A key mechanistic link between Aβ and tau pathology involves the FcγRIIb-SHIP2 axis. Aβ1-42 has been shown to induce phosphorylation of FcγRIIb in neurons and AD brains. This phosphorylation event recruits SHIP2 to FcγRIIb, leading to an increase in the levels of PtdIns(3,4)P2. The elevated PtdIns(3,4)P2 then contributes to tau hyperphosphorylation. This research identifies SHIP2 as a crucial signal mediator downstream of FcγRIIb in the process of Aβ-induced tau hyperphosphorylation and neurotoxicity.
Dysregulation of Phosphoinositide Metabolism in AD Models
SHIP2's role as a phosphoinositide phosphatase is central to its involvement in AD models. SHIP2 primarily hydrolyzes PtdIns(3,4,5)P3 to generate PtdIns(3,4)P2. nih.govwikipedia.orgresearchgate.netuni-freiburg.de While SHIP2 can also dephosphorylate PtdIns(4,5)P2, this is considered a less potent activity. nih.govwikipedia.org
Dysregulation of phosphoinositide metabolism is a feature observed in AD brains. nih.gov Specifically, while levels of PtdIns(4,5)P2 may be decreased, the activation of the FcγRIIb-SHIP2 axis by Aβ leads to an increase in PtdIns(3,4)P2 levels. nih.gov This imbalance in the cellular phosphoinositide pool, particularly the increase in PtdIns(3,4)P2 driven by SHIP2 activity, is implicated in the downstream events leading to tau hyperphosphorylation and AD pathogenesis.
Research in Lymphatic Dysfunction Models
SHIP2 has also been implicated in the pathology of lymphatic dysfunction.
Involvement in Lymphatic Endothelial Cell Biology
Research into the role of SHIP2 in the lymphatic vasculature has identified a rare loss-of-function mutation (T180A) in the INPPL1 gene associated with lymphatic dysfunction. When this specific mutation was overexpressed in lymphatic endothelial cells (LECs), it resulted in impaired cellular functions critical for lymphatic vessel development and maintenance.
Studies have shown that SHIP2 is required for normal LEC behavior, including proliferation, adhesion, migration, tubulogenesis (tube formation), and survival. The T180A mutation led to decreased migration, tube formation, and chemotaxis towards hepatocyte growth factor (HGF), as well as reduced adhesion to collagen when overexpressed in LECs.
Mechanistically, SHIP2 functions as a negative regulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway by reducing levels of PtdIns(3,4,5)P3. The PI3K/AKT pathway is known to play a role in various lymphatic disorders. SHIP2 may also be involved in regulating the MAPK/ERK signaling pathway in LECs, another pathway recently identified as important in lymphatic malformations. These findings suggest that SHIP2 plays a crucial role in regulating signaling pathways that govern LEC biology and that its dysfunction can lead to lymphatic abnormalities.
The table below summarizes the observed effects of the T180A INPPL1 mutation in lymphatic endothelial cells:
| Model System | SHIP2 Status (Mutation) | Observed Effects | Source |
| Lymphatic Endothelial Cells | T180A mutation (overexpression) | Decreased migration, decreased tube formation, decreased chemotaxis to HGF, decreased adhesion to collagen | |
| Human Lymphatic Endothelial Cells | SHIP2 knockdown | Impaired proliferation, adhesion, migration, tubulogenesis, and survival |
Regulation of Lymphangiogenesis in vitro
In vitro investigations have demonstrated that SHIP2 is directly involved in the regulation of normal LEC behavior nih.govresearchgate.net. SHIP2 acts as a negative regulator of the PI3K/AKT and MAPK/ERK signaling pathways, both of which are implicated in lymphatic disorders and lymphangiogenesis nih.govmdpi.com.
Research using siRNA to knockdown SHIP2 expression in human lymphatic endothelial cells (HDLEC) and immortalized LECs (TIME cells) has revealed that SHIP2 is required for key aspects of in vitro lymphangiogenesis, including proliferation, adhesion, migration, tubulogenesis, and survival nih.gov. Contrary to expectations that inhibiting a negative regulator of the PI3K/AKT pathway would increase proliferation, SHIP2 knockdown resulted in reduced LEC proliferation under both basal and growth factor-stimulated conditions (HGF and VEGFC) nih.gov.
Furthermore, SHIP2-deficient LECs showed a reduced ability to adhere to extracellular matrix proteins like collagen and fibronectin nih.gov. Directed migration, assessed by scratch wound assays, was also diminished in SHIP2 knockdown cells nih.gov. The capacity of LECs to organize into tube-like structures, a measure of tubulogenesis, was significantly reduced after SHIP2 knockdown, particularly following stimulation with HGF and VEGFC nih.gov.
Pharmacological inhibition of SHIP2 phosphatase function using a selective inhibitor, AS1949490, mirrored the effects observed with siRNA knockdown, suppressing in vitro lymphangiogenic responses and further confirming the role of SHIP2 activity nih.govresearchgate.net.
Studies investigating the impact of a specific SHIP2 mutation (T180A), identified in human studies related to lymphedema, have also been conducted in vitro nih.govresearchgate.netresearchgate.net. Overexpression of this mutant form of SHIP2 in immortalized LECs resulted in cellular phenotypes that differed from those overexpressing wild-type SHIP2 nih.govresearchgate.net. While overexpression of wild-type SHIP2 increased LEC migration, adhesion to collagen, and chemotaxis in response to HGF, the T180A mutant resulted in decreased migration, tube formation, chemotaxis to HGF, and adhesion to collagen, suggesting a loss-of-function phenotype similar to the siRNA studies researchgate.net.
The mechanism behind the impaired lymphangiogenesis despite increased AKT and ERK activation in mutant or SHIP2-deficient cells may involve increased LEC apoptosis resulting from excessive ERK activation researchgate.netresearchgate.net. These findings collectively highlight the critical and complex role of SHIP2 in regulating the in vitro behaviors of lymphatic endothelial cells essential for lymphangiogenesis.
Below is a summary of in vitro research findings on the effect of SHIP2 modulation on LEC behavior:
| In Vitro Assay | SHIP2 Knockdown (siRNA) Effect | SHIP2 Inhibition (AS1949490) Effect | SHIP2 T180A Mutant Overexpression Effect (vs WT) |
| Proliferation | Reduced (basal, HGF, VEGFC stimulation) nih.gov | Suppressed nih.govresearchgate.net | Did not largely influence (vs WT) researchgate.net |
| Adhesion to ECM | Reduced (collagen, fibronectin) nih.gov | Not specified in search results | Decreased (collagen) researchgate.net |
| Directed Migration | Reduced (scratch wound) nih.gov | Suppressed nih.govresearchgate.net | Decreased researchgate.net |
| Tubulogenesis (Tube Formation) | Significantly less (HGF, VEGFC stimulation) nih.gov | Suppressed nih.govresearchgate.net | Decreased researchgate.net |
| Survival | Reduced nih.gov | Not specified in search results | Not largely influenced (vs WT) researchgate.net |
| AKT Activation | Increased (HGF, VEGFC stimulation) nih.gov | Dose-dependent activation nih.govresearchgate.net | Enhanced (following VEGF-C treatment) mdpi.comresearchgate.netresearchgate.net |
| ERK Activation | Substantial increases (HGF, VEGFC stimulation), protracted nih.gov | Dose-dependent activation nih.govresearchgate.net | Enhanced (following VEGF-C treatment) mdpi.comresearchgate.netresearchgate.net |
Note: The table above is a summary based on the provided text snippets and is intended for illustrative purposes as an interactive data table.
Methodological Approaches and Research Tools for Studying Ship2
Biochemical and Biophysical Characterization
Biochemical and biophysical techniques are fundamental to understanding the intrinsic properties of the SHIP2 protein, including its catalytic mechanism, substrate specificity, and interactions with lipids and other proteins.
Enzymatic Assays (e.g., Malachite Green Phosphatase Assay)
Enzymatic assays are routinely used to measure the phosphatase activity of SHIP2. The Malachite Green assay is a common colorimetric method that quantifies the inorganic phosphate (B84403) released during the hydrolysis of phosphoinositide substrates by SHIP2. elifesciences.orgoncotarget.comnih.govnih.govmdpi.com This assay is based on the reaction of malachite green dye with molybdate (B1676688) to form a complex that turns green upon binding to free phosphate ions, which can be measured spectrophotometrically. elifesciences.orgnih.gov
Researchers have utilized the Malachite Green assay to assess the activity of different SHIP2 constructs, such as the isolated phosphatase domain or the phosphatase domain in combination with the C2 domain (Ptase-C2), using soluble substrates like inositol (B14025) 1,3,4,5-tetrakisphosphate (IP4) and PI(3,4,5)P3-diC8. elifesciences.orgnih.gov Studies have shown that the presence of the C2 domain can significantly enhance the catalytic turnover of the phosphatase domain, particularly with lipid-containing substrates like PI(3,4,5)P3-diC8. elifesciences.orgnih.gov
Table 1: Effect of C2 Domain on SHIP2 Phosphatase Activity
| SHIP2 Construct | Substrate | kcat (s⁻¹) | Fold Increase with C2 Domain |
| Ptase | IP4 | ~X | - |
| Ptase-C2 | IP4 | ~1.5X | ~1.5 |
| Ptase | PI(3,4,5)P3-diC8 | ~Y | - |
| Ptase-C2 | PI(3,4,5)P3-diC8 | ~10Y | ~10 |
Note: Approximate values based on reported findings where the C2 domain increased kcat by ~1.5 fold for IP4 and ~10 fold for PI(3,4,5)P3-diC8. elifesciences.orgnih.gov Specific numerical values for kcat of isolated Ptase varied in the source and are represented here generically as X and Y.
The Malachite Green assay can also be adapted to measure SHIP2 activity in cell lysates or immunoprecipitated SHIP2, allowing for the assessment of intrinsic enzyme activity in different cellular contexts, such as in cancer tissues. oncotarget.comnih.govmdpi.com
Protein-Lipid Overlay (PLO) Assays
Protein-Lipid Overlay (PLO) assays are a qualitative or semi-quantitative method used to determine the ability of a protein to bind to various lipids immobilized on a membrane. nih.govmolbiolcell.orgechelon-inc.commobitec.com In this assay, different lipids or phosphoinositides are spotted onto a hydrophobic membrane (e.g., nitrocellulose). nih.govechelon-inc.commobitec.com The membrane is then blocked and incubated with the protein of interest, such as SHIP2 or its domains. nih.govmolbiolcell.org Bound protein is detected using an antibody specific to the protein, followed by a detectable secondary antibody. molbiolcell.org
PLO assays have been utilized to investigate the lipid-binding preferences of SHIP2 domains, such as the C2 domain's interaction with phosphatidylserine (B164497) (PS). nih.govbiorxiv.org While useful for initial screening of lipid binding, PLO assays are known to be prone to artifacts, and results are often verified using more quantitative methods like liposome (B1194612) binding assays, SPR, or BLI. nih.govbiorxiv.org
Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy)
Structural biology techniques are crucial for determining the three-dimensional atomic structure of SHIP2 or its domains, providing insights into their function, catalytic mechanism, and interaction interfaces.
X-ray Crystallography involves crystallizing the protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to reconstruct an electron density map, from which the atomic structure is built. rcsb.orgresearchgate.netcreative-biostructure.comnih.govnih.gov X-ray crystallography has been successfully applied to determine the crystal structures of the SHIP2 phosphatase and proximal C2 domains, revealing the interface between these domains and structural changes in the phosphatase domain that are important for activity. elifesciences.orgnih.gov
NMR Spectroscopy (Nuclear Magnetic Resonance) provides information about the structure, dynamics, and interactions of proteins in solution. rcsb.orgresearchgate.netcreative-biostructure.comnih.govnih.govacs.org It is particularly useful for studying smaller proteins or domains and for investigating protein-ligand or protein-protein interactions by observing changes in NMR signals upon binding. creative-biostructure.comacs.orgmdpi.com NMR studies have been used to determine the structure of the SHIP2 SAM domain and investigate its interaction with the SAM domain of the EphA2 receptor. acs.orgmdpi.com
Combining X-ray crystallography and NMR spectroscopy can be a powerful approach to overcome limitations inherent to each technique and provide a more complete understanding of protein structure and dynamics. researchgate.netcreative-biostructure.comnih.govnih.gov
Calorimetry (e.g., Isothermal Titration Calorimetry - ITC)
Calorimetry, particularly Isothermal Titration Calorimetry (ITC), is a technique used to measure the heat changes associated with molecular binding events. nih.govrsc.orgmpg.demalvernpanalytical.com ITC directly measures the heat released or absorbed upon the titration of a ligand into a solution containing the binding partner (e.g., SHIP2 or a SHIP2 domain). nih.govmalvernpanalytical.com This allows for the determination of binding affinity (dissociation constant, KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, without the need for labels or immobilization. nih.govmpg.demalvernpanalytical.com
ITC has been employed to study the binding thermodynamics of interactions involving SHIP2 domains, such as the interaction between the SHIP2 SAM domain and peptides derived from the EphA2 receptor. acs.org ITC provides a comprehensive thermodynamic profile of the interaction, which can offer insights into the driving forces behind the binding. rsc.orgmpg.demalvernpanalytical.com
Surface Plasmon Resonance (SPR) and BioLayer Interferometry (BLI)
Surface Plasmon Resonance (SPR) and BioLayer Interferometry (BLI) are label-free biosensing techniques used to measure real-time binding kinetics and affinity of molecular interactions. sartorius.comnicoyalife.comsartorius.hrxantec.com
SPR involves immobilizing one binding partner (ligand) onto a sensor surface and flowing the other binding partner (analyte) over the surface. elifesciences.orgnih.govnicoyalife.comsartorius.hrxantec.com Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. nicoyalife.comsartorius.hr SPR provides association (ka) and dissociation (kd) rate constants, from which the affinity (KD) can be calculated. sartorius.comxantec.com SPR has been used to study the binding of SHIP2 constructs to immobilized lipid vesicles, such as phosphatidylserine (PS) containing vesicles. elifesciences.orgnih.gov
BLI is a similar label-free technology that measures the interference pattern of white light reflected from two surfaces of a biosensor tip: an internal reference layer and a layer where the binding partner is immobilized. sartorius.comnicoyalife.comsartorius.hrxantec.com Changes in the number of molecules bound to the biosensor tip cause a shift in the interference pattern, which is monitored in real-time. sartorius.comsartorius.hr BLI is often used in a "dip-and-read" format, making it suitable for analyzing samples in multi-well plates and potentially higher throughput screening. sartorius.comsartorius.hr BLI has been used in studies evaluating the interaction of peptides with the SHIP2 SAM domain. mdpi.com
Both SPR and BLI are valuable tools for quantifying the kinetics and affinity of SHIP2 interactions with lipids, proteins, or potential inhibitors. sartorius.comsartorius.hrxantec.com
Microscale Thermophoresis (MST) for Binding Analysis
Microscale Thermophoresis (MST) is a technique that measures the directed movement of molecules along a microscopic temperature gradient. xantec.comnanotempertech.comresearchgate.netnanotempertech.comnih.gov The thermophoretic movement of a molecule is influenced by its size, charge, and hydration shell. researchgate.net When a ligand binds to a target molecule (e.g., SHIP2), it changes the target's thermophoretic behavior. researchgate.netnih.gov By measuring the change in thermophoresis of a fluorescently labeled target molecule upon titration with a ligand, the binding affinity (KD) can be determined. nanotempertech.comresearchgate.netnanotempertech.comnih.gov
One of the key advantages of MST is that it can be used to measure binding affinities in solution, even with unpurified proteins in complex biological mixtures like cell lysates. nanotempertech.comresearchgate.netnanotempertech.com This is particularly useful for studying proteins that are difficult to purify or are most active in their native cellular environment. MST requires relatively low sample consumption and can be performed in a variety of buffer conditions. researchgate.netnih.gov MST is increasingly used for quantitative analysis of protein-protein and protein-small molecule interactions. researchgate.net
Table of Compounds and Proteins Mentioned
| Name | PubChem CID | Type |
| SHIP2 protein (INPPL1) | 9406 | Protein |
| PI(3,4,5)P3 | 5280586 | Lipid |
| IP4 (Inositol 1,3,4,5-tetrakisphosphate) | 644 | Chemical |
| Phosphatidylserine (PS) | - | Lipid |
| PI(3,4)P2 | 528797 | Lipid |
| EphA2 receptor | 6342 | Protein |
| Filamin A (FLNA) | 3018 | Protein |
| Filamin B (FLNB) | 24923 | Protein |
| Filamin C (FLNC) | 24924 | Protein |
| SHC1 | 6464 | Protein |
| EGFR | 1956 | Protein |
| SORBS3 (Vinexin) | 26682 | Protein |
| RhoA | 387 | Protein |
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are fundamental to dissecting the functions of SHIP2. These approaches enable researchers to study SHIP2 in controlled cellular environments, providing insights into its interactions, enzymatic activity, and downstream effects.
Overexpression of wild-type SHIP2 or the expression of dominant-negative SHIP2 mutants are valuable tools for studying the consequences of increased SHIP2 levels or inhibited SHIP2 activity, respectively. Overexpression of SHIP2 in 3T3-L1 adipocytes decreased insulin-induced Akt phosphorylation and Akt-dependent glucose uptake and glycogen (B147801) production. portlandpress.com This correlated with decreased PI(3,4,5)P3 and increased PI(3,4)P2 levels. portlandpress.com Overexpression of a dominant-negative mutant of SHIP2 (SHIP2-DN) ameliorated high glucose-induced de novo lipogenesis and secretion of apoB containing lipoprotein in HepG2 cells. researchgate.net This was demonstrated by a reduction in secreted apoB and MTP expression, and decreased triglyceride levels and the expression of lipogenic genes such as SREBP1c, FAS, and ACC. researchgate.net Dominant-negative mutants, often targeting the phosphatase domain, can interfere with the activity of endogenous SHIP2, providing insights into the importance of its enzymatic function. elifesciences.orgnih.govnih.gov
CRISPR/Cas9 technology allows for precise gene editing, including knockout of the INPPL1 gene encoding SHIP2. genecards.orggenecards.orgmdpi.com This technique enables researchers to create cellular models completely lacking SHIP2 expression, providing a more complete picture of its necessity for specific cellular processes compared to transient knockdown. While the provided search results mention CRISPR/Cas9 for gene editing in other contexts, its application to create SHIP2 knockout cell lines is a standard approach in the field to study the fundamental roles of SHIP2. For example, CRISPR/Cas9 technology has been used to demonstrate the specificity of antibodies targeting SHIP2 in cells deficient for INPPL1. researchgate.net
Immunofluorescence microscopy is crucial for visualizing the cellular localization of SHIP2. nih.govnih.govresearchgate.netnovusbio.commit.edu Using antibodies specific to SHIP2, researchers can determine where the protein is located within the cell under different conditions, such as in response to growth factor stimulation or in various disease states. Immunofluorescent staining has shown SHIP2 localization to the cytosol in human cell lines. novusbio.com It has also shown moderate cytoplasmic positivity in glandular cells of human small intestine. novusbio.com SHIP2 is known to be localized in the cytosol and mitochondria, and associates with membranes through an isoprenyl modification near the C-terminus. novusbio.com In unstimulated cells, SHIP2 has a perinuclear and cytoplasmic localization, while in serum-stimulated cells, it can localize at the plasma membrane and at focal contacts. molbiolcell.org SHIP2 has also been reported to be present in nuclear speckles when phosphorylated on Serine 132. mdpi.comresearchgate.net Studies using immunofluorescence have shown that SHIP2 colocalizes with clathrin-coated pits and that its localization at these pits is dependent on intersectin 1. nih.gov
Western blotting is a widely used technique to detect and quantify SHIP2 protein expression levels. mdpi.comnih.govnih.govnih.govresearchgate.net It can also be used to assess the phosphorylation status of SHIP2 or its downstream targets, providing insights into its activation and signaling activity. Western blotting has been used to confirm effective knockdown of SHIP2 after siRNA transfection. nih.govnih.gov Analysis of cell lysates by Western blot is performed to verify protein expression levels. nih.gov SHIP2 can be tyrosine phosphorylated by various extracellular ligands, and Western blotting with anti-phosphotyrosine antibodies can detect this modification. genecards.orgnih.gov Western blotting is also used to examine the effect of SHIP2 inhibition or knockdown on the phosphorylation levels of downstream signaling molecules like PKB (Akt). oncotarget.com
Quantitative PCR (qPCR), also known as real-time PCR, is used to measure the mRNA levels of the INPPL1 gene, which encodes SHIP2. nih.govmolbiolcell.orgnih.govthermofisher.comethjhealths.org This technique provides a quantitative measure of gene expression, allowing researchers to determine if changes in SHIP2 protein levels are due to altered transcription. RT-qPCR has been used to confirm the reduction in SHIP2 mRNA levels after siRNA transfection. nih.govmolbiolcell.org qPCR allows for the accurate and quantitative measurement of gene expression levels and is used in various applications, including gene expression profiling. thermofisher.com The process involves RNA extraction, reverse transcription into cDNA, and amplification and detection of target sequences using fluorescent dyes or probes. thermofisher.com Normalization with appropriate reference genes is important for reliable results. thermofisher.comethjhealths.org
While the prompt requested a table of compound names and PubChem CIDs, the focus of the provided outline is on the SHIP2 protein and the techniques used to study it, rather than specific small molecule inhibitors or activators with associated CIDs. Therefore, a PubChem CID table is not included as it falls outside the strict scope of the provided outline sections.
Cell-Based Assays: Proliferation, Migration, Adhesion, Invasion, Apoptosis
Cell-based assays are widely used to assess the impact of SHIP2 on key cellular behaviors relevant to development and disease, particularly cancer progression.
Proliferation assays, such as the CCK-8 assay or MTT assays, measure the rate of cell growth. Studies have shown that silencing SHIP2 can suppress breast cancer cell proliferation, while overexpression can enhance it. nih.govresearchgate.net
Migration assays, often employing techniques like the scratch assay or Boywell chambers, evaluate the ability of cells to move. Research indicates that SHIP2 positively controls cell migration in breast cancer cells and glioblastoma cells. biologists.comresearchgate.net
Adhesion assays assess how well cells attach to a substrate. Increased adhesion on fibronectin has been observed in SHIP2-depleted cells. biologists.com
Invasion assays, frequently utilizing transwell chambers coated with extracellular matrix components like Matrigel, measure the ability of cells to pass through a barrier, mimicking tissue invasion. Lowered SHIP2 expression has been shown to decrease matrix degradation and cell invasion in breast cancer cells. biologists.comresearchgate.net
Apoptosis assays, using methods like flow cytometry to detect markers such as Annexin V or by analyzing the expression levels of proteins like Bax, Bcl-2, and Caspase-3, quantify programmed cell death. Increased apoptosis has been observed in SHIP2-depleted breast cancer cells. biologists.comnih.gov
Detailed research findings highlight the contrasting effects of SHIP2 modulation on these cellular processes in different cancer types. For instance, in MDA-MB-231 breast cancer cells, SHIP2 depletion increased apoptosis and decreased proliferation, migration, and invasion. biologists.com Conversely, overexpression of SHIP2 in breast cancer cells enhanced proliferation, migration, and invasion while reducing apoptosis. nih.gov Similar findings regarding the impact of SHIP2 knockdown on promoting apoptosis and impairing proliferation, invasion, and migration have been reported in laryngeal squamous cell carcinoma cells (Hep-2 cells). researchgate.net
Table 1: Effect of SHIP2 Modulation on Cell Behavior in Cancer Cell Lines
| Cell Line | SHIP2 Modulation | Proliferation | Migration | Invasion | Apoptosis | Source |
| MDA-MB-231 (Breast Cancer) | Depletion | Decreased | Decreased | Decreased | Increased | biologists.com |
| MDA-MB-231 (Breast Cancer) | Overexpression | Increased | Increased | Increased | Decreased | nih.gov |
| Hep-2 (Laryngeal SCC) | Knockdown | Impaired | Restrained | Restrained | Promoted | researchgate.net |
Receptor Internalization and Degradation Assays
SHIP2 has been shown to regulate receptor dynamics, particularly the epidermal growth factor receptor (EGFR). Assays in this category investigate how SHIP2 influences the uptake (internalization) and breakdown (degradation) of cell surface receptors.
Methods include using techniques like biotinylation of cell surface proteins followed by pull-down with streptavidin beads to measure internalized receptors, and Western blotting to assess total receptor levels over time. Immunofluorescence and confocal microscopy can also be used to visualize receptor localization and co-localization with endosomal markers.
Research has demonstrated that SHIP2 plays a role in regulating EGFR internalization and degradation. oup.comnih.gov Overexpression of SHIP2 can inhibit EGFR endocytosis, while silencing SHIP2 expression can promote ligand-induced EGFR internalization and degradation. nih.gov This regulation by SHIP2 is linked to the PI3K-dependent activation of Rac1 GTPase. nih.gov
Glucose Uptake and Metabolism Assays in Cell Lines
SHIP2 is a key player in insulin (B600854) signaling and glucose metabolism. nih.govnih.govnih.gov Assays are used to measure the rate at which cells take up glucose and to assess the impact of SHIP2 on metabolic pathways.
Glucose uptake assays often utilize fluorescent glucose analogs like 2-NBDG, which is taken up by cells but cannot be further metabolized, allowing its accumulation to be measured by flow cytometry or fluorescence microscopy. biocompare.comabcam.com Other methods include measuring the consumption of glucose from the cell culture medium.
Studies in L6 myotubes have shown that SHIP2 overexpression decreases insulin-stimulated glucose uptake. nih.gov Conversely, inhibiting SHIP2 with compounds like AS1949490 or novel sulfonanilides has been shown to increase glucose uptake in cultured myotubes. nih.govacs.org In FAO hepatocytes, a liver cell line, a SHIP2 inhibitor suppressed gluconeogenesis. nih.gov
Table 2: Effect of SHIP2 Modulation on Glucose Metabolism in Cell Lines
| Cell Line | SHIP2 Modulation | Glucose Uptake (Insulin-stimulated) | Gluconeogenesis | Source |
| L6 Myotubes | Overexpression | Decreased | Not assessed | nih.gov |
| L6 Myotubes | Inhibition | Increased | Not assessed | nih.govacs.org |
| FAO Hepatocytes | Inhibition | Not assessed | Suppressed | nih.gov |
In Vivo Model Systems
In vivo models are crucial for understanding the systemic effects of SHIP2 and its role in complex physiological and pathological processes that cannot be fully replicated in vitro.
Genetically Modified Mouse Models (e.g., Knockout Mice)
Genetically modified mouse models, particularly knockout mice where the SHIP2 gene (Inppl1) has been inactivated, are invaluable for studying the in vivo functions of SHIP2. uliege.benih.govaddgene.orgcolumbia.edu These models allow researchers to investigate the consequences of complete loss of SHIP2 function on development, metabolism, and disease progression.
SHIP2 knockout mice have shown increased sensitivity to insulin in peripheral tissues like the liver and skeletal muscle and are resistant to weight gain on a high-fat diet, highlighting SHIP2's role in regulating insulin signaling and metabolism. nih.govoup.com Transgenic mice overexpressing SHIP2 have exhibited impaired insulin signaling, glucose intolerance, and reduced insulin sensitivity. nih.govoup.com
Mouse models with catalytically inactive SHIP2 have also been generated to study specific aspects of SHIP2 function, such as its role in skeletal development and opsismodysplasia (OPS), a rare skeletal dysplasia caused by inactivating mutations in INPPL1. nih.govacs.org These models exhibit skeletal defects similar to those seen in OPS patients. nih.gov
Zebrafish Embryo Models for Developmental Studies (e.g., ship2a)
The zebrafish (Danio rerio) embryo is a valuable model system for studying the developmental roles of genes, including ship2a, the zebrafish ortholog of mammalian SHIP2. nih.govnih.govunsw.edu.auhubrecht.eu Zebrafish embryos develop externally and are transparent, allowing for easy observation of developmental processes. unsw.edu.au Genetic manipulation techniques, such as knockdown of gene expression, can be applied to study the function of ship2a during embryogenesis. nih.govnih.govhubrecht.eu
Studies in zebrafish embryos have shown that inhibiting the expression of ship2a results in developmental defects, including the expansion of dorsal tissue fates at the expense of ventral ones. nih.govnih.gov These defects are linked to the perturbation of fibroblast growth factor (FGF) signaling. nih.govnih.gov Loss of Ship2a leads to increased and expanded expression of outputs of FGF-mediated signaling, suggesting that Ship2a attenuates the FGF signaling pathway in vivo and is important for establishing normal tissue patterning in the early embryo. nih.govnih.gov
Xenograft Models for Tumor Growth and Metastasis Research
Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to study tumor growth, invasion, and metastasis in a living system. biologists.comoup.comnih.gov These models are particularly useful for evaluating the in vivo efficacy of potential cancer therapies targeting SHIP2.
Studies using xenograft models with breast cancer cells (e.g., MDA-MB-231) have demonstrated that SHIP2 promotes tumor growth and metastasis. biologists.comnih.govoup.comnih.gov SHIP2-depleted breast cancer cells form significantly smaller tumors and show less metastasis in xenograft mice compared to control cells. biologists.comnih.gov Overexpression of SHIP2 in rat xenograft models increased tumor volume and weight. nih.gov These findings support an oncogenic role for SHIP2 in certain cancers and highlight the potential of targeting SHIP2 for cancer treatment. biologists.comoup.comnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| SHIP2 (INPPL1, Inositol polyphosphate 5-phosphatase D) | 10194451 genecards.org |
| PI(3,4,5)P3 (Phosphatidylinositol 3,4,5-trisphosphate) | 439456 wikipedia.org (for Inositol 1,4,5-trisphosphate, closely related) |
| PI(3,4)P2 (Phosphatidylinositol 3,4-bisphosphate) | N/A |
| PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) | N/A |
| 2-NBDG (2-deoxy-2-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]-D-glucose) | N/A |
| AS1949490 | N/A |
| Metformin (B114582) | 4091 |
| EGF (Epidermal Growth Factor) | 6213 |
| FGF (Fibroblast Growth Factor) | Varies by specific FGF, e.g., FGF2: 16128988 |
| Rac1 | N/A |
| Akt | N/A |
| Bax | N/A |
| Bcl-2 | N/A |
| Caspase-3 | N/A |
| Matrigel | N/A |
| Fibronectin | N/A |
| Osteocalcin | N/A |
| MEK | N/A |
| Erk1/2 | N/A |
| IGF-1 | 16133484 |
Investigating the functions of SHIP2 requires a combination of techniques that allow for the examination of its impact at the molecular, cellular, and organismal levels. These methods help elucidate the mechanisms by which SHIP2 influences signal transduction and cellular behavior.
In Vitro Assays
Cell-based assays are fundamental for understanding the direct effects of SHIP2 on cellular functions in a controlled laboratory setting. These assays can assess various aspects of cell behavior.
Cell-Based Assays: Proliferation, Migration, Adhesion, Invasion, Apoptosis
Cell-based assays are extensively used to evaluate the consequences of manipulating SHIP2 expression or activity on fundamental cellular processes.
Proliferation assays, such as the CCK-8 or MTT assays, measure the rate of cell division. Studies have demonstrated that silencing SHIP2 expression can suppress the proliferation of breast cancer cells and laryngeal squamous cell carcinoma cells, while overexpression of SHIP2 can enhance breast cancer cell proliferation. nih.govresearchgate.net Migration assays, including scratch assays and transwell migration assays, assess the directional movement of cells. Research indicates that SHIP2 promotes cell migration in breast cancer and glioblastoma cells. biologists.comresearchgate.net Adhesion assays quantify the ability of cells to attach to a surface. Increased adhesion on fibronectin has been observed when SHIP2 is depleted. biologists.com Invasion assays, often using transwell chambers coated with extracellular matrix, measure the ability of cells to penetrate a barrier. Studies have shown that reducing SHIP2 expression decreases the invasive capacity of breast cancer cells. biologists.comresearchgate.net Apoptosis assays, utilizing techniques like flow cytometry to detect apoptotic markers or Western blotting for key apoptotic proteins, measure programmed cell death. Increased apoptosis has been reported in SHIP2-depleted breast cancer and laryngeal squamous cell carcinoma cells. biologists.comnih.govresearchgate.net
Detailed findings from these assays illustrate the context-dependent roles of SHIP2. For example, in MDA-MB-231 breast cancer cells, SHIP2 depletion led to decreased proliferation, migration, and invasion, alongside increased apoptosis. biologists.com Conversely, overexpression of SHIP2 in breast cancer cells resulted in enhanced proliferation, migration, and invasion, with reduced apoptosis. nih.gov
Table 1: Impact of SHIP2 Modulation on Cancer Cell Phenotypes
| Cell Line | SHIP2 Modulation | Proliferation | Migration | Invasion | Apoptosis | Source |
| MDA-MB-231 (Breast Cancer) | Depletion | Decreased | Decreased | Decreased | Increased | biologists.com |
| MDA-MB-231 (Breast Cancer) | Overexpression | Increased | Increased | Increased | Decreased | nih.gov |
| Hep-2 (Laryngeal SCC) | Knockdown | Impaired | Restrained | Restrained | Promoted | researchgate.net |
Receptor Internalization and Degradation Assays
SHIP2's influence on receptor tyrosine kinase signaling involves the regulation of receptor trafficking. Assays are employed to measure the rate at which receptors are internalized from the cell surface and subsequently degraded.
Techniques include cell surface biotinylation followed by stripping and precipitation to quantify internalized receptors, and Western blotting to monitor total receptor levels over time after ligand stimulation. Immunofluorescence microscopy can also be used to visualize the co-localization of receptors with endosomal markers.
Research has shown that SHIP2 regulates the internalization and degradation of the epidermal growth factor receptor (EGFR). oup.comnih.gov Overexpression of SHIP2 inhibits EGFR endocytosis, while silencing SHIP2 promotes ligand-induced internalization and degradation. nih.gov This regulatory effect is mediated, in part, through the PI3K-dependent activation of Rac1. nih.gov
Glucose Uptake and Metabolism Assays in Cell Lines
Given SHIP2's role in insulin signaling, assays measuring glucose uptake and key metabolic processes are essential.
Glucose uptake assays commonly use fluorescent glucose analogs like 2-NBDG, allowing quantification of cellular glucose uptake by flow cytometry or fluorescence microscopy. biocompare.comabcam.com Measurement of glucose disappearance from the culture medium is another approach.
Studies using L6 myotubes have shown that overexpression of SHIP2 reduces insulin-stimulated glucose uptake. nih.gov Conversely, treatment with SHIP2 inhibitors has been shown to enhance glucose uptake in these cells. nih.govacs.org In liver-derived FAO hepatocytes, a SHIP2 inhibitor was found to suppress gluconeogenesis. nih.gov
Table 2: Effects of SHIP2 Modulation on Glucose Metabolism
| Cell Line | SHIP2 Modulation | Glucose Uptake (Insulin-stimulated) | Gluconeogenesis | Source |
| L6 Myotubes | Overexpression | Decreased | Not assessed | nih.gov |
| L6 Myotubes | Inhibition | Increased | Not assessed | nih.govacs.org |
| FAO Hepatocytes | Inhibition | Not assessed | Suppressed | nih.gov |
In Vivo Model Systems
In vivo models provide crucial insights into the systemic impact of SHIP2 and its involvement in complex biological processes within a living organism.
Genetically Modified Mouse Models (e.g., Knockout Mice)
Genetically modified mouse models, particularly those with targeted disruption of the Inppl1 gene (encoding SHIP2), are powerful tools for studying the physiological roles of SHIP2. uliege.benih.govaddgene.orgcolumbia.edu SHIP2 knockout mice exhibit increased insulin sensitivity and resistance to diet-induced obesity, underscoring SHIP2's role as a negative regulator of insulin signaling. nih.govoup.com Transgenic mice overexpressing SHIP2 display impaired glucose tolerance and reduced insulin sensitivity. nih.govoup.com Mouse models with catalytically inactive SHIP2 have also been developed to study conditions like opsismodysplasia, a skeletal dysplasia linked to INPPL1 mutations, revealing the importance of SHIP2 catalytic activity in skeletal development. nih.govacs.org
Zebrafish Embryo Models for Developmental Studies (e.g., ship2a)
The zebrafish embryo is a valuable vertebrate model for studying developmental biology due to its external development and transparency. unsw.edu.auhubrecht.eu The zebrafish ortholog of SHIP2 is known as ship2a. nih.govnih.gov Utilizing techniques such as morpholino knockdown to reduce ship2a expression allows for the investigation of its role during embryogenesis.
Studies in zebrafish embryos have shown that inhibiting ship2a expression leads to developmental defects, including alterations in dorsal-ventral patterning. nih.govnih.gov These defects are associated with dysregulation of fibroblast growth factor (FGF) signaling, indicating that Ship2a attenuates this pathway during early development and is essential for proper tissue patterning. nih.govnih.gov
Xenograft Models for Tumor Growth and Metastasis Research
Xenograft models, involving the transplantation of human cancer cells into immunocompromised mice, are widely used to study tumor progression and metastasis in a living system. biologists.comoup.comnih.gov These models are particularly relevant for evaluating the in vivo effects of targeting SHIP2 in cancer.
Research using xenograft models with breast cancer cells has demonstrated that SHIP2 promotes tumor growth and metastasis. biologists.comnih.govoup.comnih.gov SHIP2-depleted cells form smaller tumors and exhibit reduced metastasis in these models. biologists.comnih.gov Conversely, overexpression of SHIP2 has been shown to increase tumor growth in rat xenograft models. nih.gov These findings support an oncogenic role for SHIP2 in certain cancers and highlight the potential of SHIP2 as a therapeutic target. biologists.comoup.comnih.gov
Computational and In Silico Approaches
Computational and in silico methods have become indispensable tools in the study of SHIP2 and its interactions with potential ligands. These techniques allow researchers to model the behavior of the protein and small molecules at an atomic level, predict binding affinities, and screen large libraries of compounds efficiently.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of biological macromolecules like SHIP2 and their complexes with ligands over time. These simulations provide insights into conformational changes, protein flexibility, and the stability of protein-ligand interactions under near-physiological conditions. researchgate.net MD simulations can reveal how the binding of a compound affects the structure and dynamics of SHIP2, including the movement of crucial loops or domains necessary for its catalytic activity or interactions with other proteins.
For instance, MD simulations have been employed to understand the binding of SHIP2 inhibitors. One study utilized MD simulations to investigate the binding of an aurone (B1235358) inhibitor, compound 12a, to SHIP2. The simulations suggested that 12a preferably binds to an allosteric site, which restricts the motion of the flexible L4 loop, a region required for SHIP2 phosphatase activity. rsc.org Another study involving a synthetic biphenyl-derived polyphosphate inhibitor, BiPh(2,3′,4,5′,6)P5, used MD simulations to suggest that a flexible loop in SHIP2 folds over and encloses the ligand upon binding, potentially offering a strategy for designing specific inhibitors targeting this closed conformation. nih.govacs.org MD simulations have also been used in conjunction with docking to study the interaction between the SHIP2 SH2 domain and potential inhibitors. nih.gov
Molecular Docking for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when it is bound to a protein and to estimate the strength of the interaction (binding affinity). This method is crucial for identifying potential lead compounds from databases and understanding the molecular basis of their interaction with SHIP2.
Docking studies are frequently used to screen libraries of small molecules against the active site or identified allosteric sites of SHIP2. mdpi.comacs.orgnih.govnih.govacs.orgnih.gov For example, molecular docking was used to study the binding of a nonpeptide inhibitor, AP22650, to the SHIP2-SH2 domain, providing insights into the structural interactions involved in ligand binding. nih.gov Docking has also been applied in virtual screening workflows to identify novel SHIP2 inhibitors from large chemical databases. mdpi.comnih.govnih.gov These studies predict how compounds fit into the binding pockets of SHIP2 and the key residues involved in interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces.
Homology Modeling and 3D Structure Prediction (e.g., AlphaFold2)
Accurate three-dimensional (3D) structures of proteins are fundamental for structure-based computational studies like docking and MD simulations. When experimental structures of SHIP2 or specific domains are not available or are incomplete, computational methods like homology modeling and ab initio prediction tools such as AlphaFold2 are invaluable.
Homology modeling builds a 3D model of a target protein based on the known experimental structures of evolutionarily related proteins (templates). This approach was used to develop a structural model of the SHIP2-SH2 domain when its crystal structure was unavailable, enabling subsequent docking and MD studies of its interactions. nih.govresearchgate.net
AlphaFold2 and related methods represent a significant advancement in protein structure prediction, capable of generating highly accurate 3D models directly from amino acid sequences, even in the absence of closely related template structures. google.comfrontiersin.orgdntb.gov.ua The predicted structures of SHIP2 are available through databases like AlphaFold DB. researchgate.netebi.ac.uk These predicted structures provide a valuable starting point for computational studies aimed at understanding SHIP2 function and its interactions with chemical compounds, particularly for regions or domains where experimental structures are lacking.
Virtual Peptide Library Screening
Virtual screening involves computationally evaluating large libraries of chemical compounds to identify potential hits that are likely to bind to a protein target. This is a cost-effective and rapid method compared to experimental high-throughput screening. Virtual screening can be applied to libraries of small molecules or peptide libraries.
Virtual peptide library screening, often combined with docking and MD simulations, is used to identify potential peptide-based inhibitors or modulators of protein-protein interactions involving SHIP2. For instance, computational approaches, including virtual screening of peptide libraries, have been employed to identify peptide inhibitors targeting the interaction between the Sam domains of EphA2 receptor and SHIP2, an interaction implicated in cancer. researchgate.netmdpi.commdpi.commdpi.com These studies involve designing libraries of peptides, predicting their binding modes and affinities to the target protein surface, and selecting the most promising candidates for experimental validation.
Summary of Computational Approaches in SHIP2 Research
| Computational Method | Application in SHIP2 Studies | Key Insights Gained |
| Molecular Dynamics (MD) Simulations | Studying dynamic behavior of SHIP2 and its complexes; analyzing conformational changes. | Ligand binding effects on protein dynamics; stability of interactions; identification of allosteric mechanisms. rsc.org |
| Molecular Docking | Predicting binding modes and affinities of potential ligands (small molecules, peptides). | Identification of potential binding sites; understanding key protein-ligand interactions; virtual screening. nih.gov |
| Homology Modeling | Building 3D models of SHIP2 domains or full protein when experimental structures are absent. | Providing structural basis for docking and MD simulations. nih.gov |
| 3D Structure Prediction (AlphaFold2) | Predicting highly accurate 3D structures of SHIP2 from sequence. | Enabling structure-based studies when experimental data is limited. researchgate.netebi.ac.uk |
| Virtual Screening | Rapidly evaluating large libraries of compounds (small molecules, peptides) for binding. | Identification of novel potential ligands/inhibitors for experimental testing. researchgate.netmdpi.comnih.govnih.gov |
These computational methods, often used in combination, provide powerful tools for investigating the molecular interactions of chemical compounds with SHIP2, facilitating the discovery and design of novel modulators of its activity for potential therapeutic applications.
Pharmacological Modulation of Ship2 for Research Purposes
Small Molecule Inhibitors: Discovery and Mechanistic Studies
The quest for potent and selective small molecule inhibitors of SHIP2 has been a significant focus of research, leading to the identification of several classes of compounds that have become valuable research tools.
High-throughput screening (HTS) of chemical libraries has been a cornerstone in the discovery of novel SHIP2 inhibitors. nih.govnih.gov This approach involves testing large collections of diverse small molecules for their ability to inhibit the enzymatic activity of SHIP2. For instance, the identification of AS1949490, a potent SHIP2 inhibitor, was the result of an extensive HTS campaign utilizing a phosphatase assay with malachite green. nih.govnih.gov Another HTS method, the Automated Ligand Identification System (ALIS), which is an affinity selection-mass spectrometry platform, was employed to screen combinatorial libraries and successfully identified pyrazole-based SHIP2 inhibitors like NGD-61338. researchgate.netingentaconnect.com More recent screening efforts have utilized fluorescently labeled probes to facilitate the identification of new lead compounds. acs.org These HTS campaigns have been instrumental in providing starting points for the development of more potent and selective SHIP2 inhibitors.
Small molecule inhibitors of SHIP family proteins can be categorized based on their selectivity for the two main isoforms, SHIP1 and SHIP2. Researchers have developed SHIP1-selective inhibitors, SHIP2-selective inhibitors, and pan-SHIP1/2 inhibitors, each serving as unique tools to investigate the distinct and overlapping functions of these two phosphatases. portlandpress.com
The differential effects of these inhibitor classes have been demonstrated in various cellular contexts. For example, in microglia, pan-SHIP1/2 inhibitors like K118, K161, and K149 were found to significantly increase cell growth, whereas SHIP1-selective (3AC) or SHIP2-selective (AS1949490) inhibitors did not show the same effect at low micromolar concentrations. nih.gov Furthermore, only pan-SHIP1/2 inhibitors promoted a significant increase in the uptake of dead neurons by microglia, highlighting the importance of dual inhibition for certain biological functions. nih.gov This distinction is critical for researchers aiming to dissect the specific contributions of SHIP1 and SHIP2 to various cellular processes.
A variety of small molecules have been characterized for their ability to inhibit SHIP2, each with a distinct mechanism of action.
AS1949490 : This thiophene (B33073) carboxamide derivative is a potent and selective competitive inhibitor of SHIP2, binding to the active site of the phosphatase. nih.govnih.gov It exhibits significantly higher potency for SHIP2 over SHIP1 and other intracellular phosphatases like PTEN, synaptojanin, and myotubularin. nih.govmedchemexpress.comechelon-inc.com Mechanistically, by inhibiting SHIP2, AS1949490 leads to an increase in the phosphorylation of Akt, a key downstream effector in the insulin (B600854) signaling pathway. nih.govmedchemexpress.comselleckchem.com This enhanced Akt activation subsequently promotes glucose uptake and consumption in myotubes and suppresses gluconeogenesis in hepatocytes. nih.govnih.govselleckchem.com
K149 : Identified as a pan-SHIP1/2 inhibitor, K149 has been shown to decrease PKB/Akt signaling in colorectal cancer cells. nih.govechelon-inc.com Its ability to inhibit both SHIP1 and SHIP2 makes it a useful tool for studying the combined roles of these phosphatases in cancer cell signaling. nih.gov Studies in breast cancer cells have also utilized K149 to confirm the role of SHIP2 in cell migration. biologists.com
Sulfonanilides : A series of substituted sulfonanilide analogs have been developed as novel SHIP2 inhibitors. nih.govnih.govacs.orgacs.org The most promising candidates from this class demonstrated significant SHIP2 inhibition. nih.govacs.org Mechanistically, by inhibiting SHIP2, these compounds lead to the activation of Akt. nih.govacs.org In cultured myotubes, these sulfonanilide inhibitors were shown to enhance glucose uptake, suggesting their potential as insulin-sensitizing agents for research purposes. nih.govnih.gov
Metformin (B114582) : The widely used anti-diabetic drug, metformin, has been identified as a direct inhibitor of SHIP2. nih.govnih.goveurekalert.org Research has shown that metformin binds to SHIP2, leading to a reduction in its activity. eurekalert.org This inhibition of SHIP2 contributes to increased insulin sensitivity and glucose uptake in peripheral tissues, providing a novel mechanism for metformin's therapeutic effects. nih.gov
Table 1: Summary of Selected Small Molecule SHIP2 Inhibitors
| Inhibitor | Type | Mechanism of Action | Key Research Findings |
|---|---|---|---|
| AS1949490 | Selective SHIP2 Inhibitor | Competitive inhibitor, binds to the active site. nih.govnih.gov | Increases Akt phosphorylation, glucose uptake, and consumption. nih.govmedchemexpress.comselleckchem.com Suppresses gluconeogenesis. nih.govnih.gov |
| K149 | Pan-SHIP1/2 Inhibitor | Inhibits both SHIP1 and SHIP2. | Decreases Akt signaling in colorectal cancer cells. echelon-inc.com Affects cell migration in breast cancer cells. biologists.com |
| Sulfonanilides | SHIP2 Inhibitors | Inhibit SHIP2 enzymatic activity. | Induce Akt activation and enhance glucose uptake in myotubes. nih.govnih.govacs.org |
| Metformin | SHIP2 Inhibitor | Directly binds to and inhibits SHIP2 activity. eurekalert.org | Increases insulin sensitivity and glucose uptake. nih.gov |
Peptide-Based Modulators
In addition to small molecules, peptide-based modulators have emerged as valuable tools for studying SHIP2 function, particularly in the context of its protein-protein interactions.
The Sterile Alpha Motif (SAM) domain of SHIP2 is a critical protein-protein interaction module. Researchers have focused on designing and evaluating peptide ligands that can specifically target this domain. mdpi.com By employing computational approaches, such as in silico mutagenesis and docking studies, peptides with potentially enhanced binding affinity for the SHIP2-Sam domain have been generated. mdpi.comnih.gov These peptides are then synthesized and experimentally validated for their interaction with SHIP2-Sam using techniques like Nuclear Magnetic Resonance (NMR) and BioLayer Interferometry (BLI). mdpi.comnih.gov This rational design approach allows for the development of targeted probes to investigate the specific functions of the SHIP2-Sam domain.
A key protein-protein interaction involving SHIP2 is its association with the EphA2 receptor tyrosine kinase via their respective SAM domains. mdpi.commdpi.com This interaction is implicated in pro-cancer effects, making its disruption a subject of significant research interest. mdpi.comnih.gov Peptide antagonists have been developed to hinder the formation of the EphA2-Sam/Ship2-Sam complex. mdpi.comacs.orgfigshare.com
One such peptide, KRI3, has been identified as a Ship2-Sam interactor that acts as a weak antagonist of this interaction. nih.govnih.gov Further research has focused on designing and evaluating linear and cyclic analogues of KRI3 to improve its binding affinity and antagonistic properties. nih.gov These studies have provided valuable insights into the structural requirements for effective antagonism of the EphA2-Sam/Ship2-Sam interaction, highlighting the importance of aromatic interactions and the net positive charge of the peptide sequence. nih.gov This line of research not only provides tools to study the consequences of this specific protein-protein interaction but also offers a potential strategy for developing novel anticancer agents. mdpi.comnih.gov
Agonists of SHIP2 Activity
The pharmacological modulation of SH2-containing inositol (B14025) polyphosphate 5-phosphatase 2 (SHIP2) is an area of significant scientific interest due to the enzyme's role in critical signaling pathways, such as the PI3K/AKT pathway. While numerous small-molecule inhibitors of SHIP2 have been developed and studied, the exploration of pharmacological agonists—compounds that enhance the enzyme's activity—is notably less advanced. mdpi.comportlandpress.comnih.gov
A comprehensive review of the scientific literature indicates a scarcity of well-characterized, specific small-molecule agonists for SHIP2. Research efforts have predominantly focused on the therapeutic potential of inhibiting SHIP2, particularly for conditions like type 2 diabetes and certain cancers. nih.govnih.gov
While external pharmacological agonists are not well-documented, research has uncovered an endogenous mechanism of allosteric activation. The lipid product of SHIP2's own catalytic activity, phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), can bind to the pleckstrin homology-related (PHR) domain of the enzyme. nih.gov This interaction induces a conformational change that transitions SHIP2 into a high-activity state, increasing its phosphatase activity by as much as 10 to 15-fold. nih.govresearchgate.net This feedback mechanism suggests that the enzyme's function is tightly regulated by the local concentration of specific phosphoinositides within the cell membrane. nih.gov
However, this represents a physiological, allosteric self-regulation rather than modulation by an external, synthetic compound for research purposes. The development of small molecules that could mimic this activating effect or otherwise enhance SHIP2's catalytic function remains a potential, though currently underexplored, avenue for research. nih.gov
Due to the limited availability of detailed research findings on specific pharmacological agonists of SHIP2, a data table summarizing such compounds and their effects cannot be provided at this time.
Unanswered Questions and Future Directions in Ship2 Research
Elucidating Context-Dependent SHIP2 Functions and Mechanisms
A significant challenge in SHIP2 research is fully understanding its context-dependent functions. While often considered a negative regulator of PI3K signaling by reducing PI(3,4,5)P3 levels, SHIP2's product, PI(3,4)P2, can also act as a signaling molecule and contribute to Akt activation, adding complexity to its role. Furthermore, SHIP2 has been implicated in diverse cellular processes beyond PI3K signaling, including cytoskeletal organization, cell adhesion, migration, and receptor endocytosis, often through mechanisms that may or may not fully depend on its phosphatase activity. atamankimya.com
Future research needs to focus on dissecting how cellular context, such as specific cell types, activation states, or subcellular localization, dictates SHIP2's precise function and the downstream signaling cascades it influences. This includes clarifying when SHIP2 acts primarily as a negative regulator of PI(3,4,5)P3, when the production of PI(3,4)P2 is its dominant functional outcome, and when its scaffolding or other non-enzymatic roles are paramount. atamankimya.com Advanced live-cell imaging techniques, coupled with genetically encoded biosensors for phosphoinositides and downstream signaling molecules, are crucial for observing SHIP2 activity and its consequences in real-time within specific cellular compartments.
Identifying Novel Molecular Interactors and Regulatory Networks
SHIP2 is a multi-domain protein containing an SH2 domain, a phosphatase catalytic domain, a C2 domain, and a proline-rich region, among other motifs, which facilitate interactions with a variety of proteins. Known interacting partners include adapter proteins like SHC1 and p130Cas, receptors such as EGFR and FcγRIIb, and cytoskeletal proteins like filamin and vinexin. atamankimya.comcenmed.com These interactions are crucial for recruiting SHIP2 to specific cellular locations and linking it to various signaling pathways. cenmed.com
Advanced Structural Insights into SHIP2 Allosteric Regulation
While crystal structures of certain SHIP2 domains, including the phosphatase and C2 domains, have provided insights into its catalytic mechanism and interdomain interactions, a complete high-resolution structure of the full-length, multi-domain SHIP2 protein is still lacking. Understanding the three-dimensional arrangement of all domains and how they interact with each other and with membranes is crucial for deciphering the mechanisms of SHIP2 regulation.
Future structural studies utilizing techniques such as cryo-electron microscopy (cryo-EM) and advanced X-ray crystallography are needed to obtain structures of full-length SHIP2, ideally in complex with its substrates, products, regulatory proteins, and potential allosteric modulators. Such structures can reveal allosteric sites beyond the active site, providing novel targets for therapeutic intervention. For instance, recent studies have identified an allosteric site on the catalytic domain influenced by the C2 domain, highlighting the importance of interdomain communication for SHIP2 activity. Further structural and biochemical studies are required to fully characterize these allosteric mechanisms and their exploitation for developing selective SHIP2 modulators.
Development of Highly Selective and Potent Research Probes
The availability of highly selective and potent chemical probes is fundamental for dissecting the specific roles of SHIP2 in complex biological systems and distinguishing its functions from those of other inositol (B14025) phosphatases, particularly its close paralog SHIP1. While some SHIP2 inhibitors have been developed, achieving high selectivity over SHIP1 and other phosphatases remains a challenge.
Future efforts should focus on the rational design and synthesis of novel small molecule inhibitors and activators with improved potency, selectivity, and pharmacokinetic properties. Leveraging structural information, including insights into the active site and potential allosteric sites, can guide the development of more specific compounds. High-throughput screening of diverse chemical libraries, coupled with sophisticated assay systems that can assess selectivity against a broad panel of phosphatases, is essential for identifying promising lead compounds. The development of optogenetic or chemically inducible tools to acutely control SHIP2 activity or localization in living cells and organisms would also represent a significant advance for studying its dynamic functions.
Exploring Untapped Physiological Roles in Model Organisms
Research in model organisms has provided valuable insights into SHIP2's physiological roles, particularly in metabolism and development. Studies in mice have linked SHIP2 to insulin (B600854) sensitivity, obesity, and skeletal development. Mutations in INPPL1 are also associated with opsismodysplasia in humans, a skeletal disorder. Furthermore, studies in zebrafish have implicated SHIP2 in developmental signaling pathways.
However, the full spectrum of SHIP2's physiological functions in various organ systems and its contribution to the pathogenesis of other diseases, such as neurodegenerative disorders, inflammatory conditions, and lymphatic dysfunction, are still being explored. uni-freiburg.de Future research should utilize a combination of genetic approaches in model organisms, including tissue-specific and inducible knockout or knock-in models, to precisely define the roles of SHIP2 in specific cell types and developmental stages. Employing advanced phenotyping techniques and collaborating across different disease areas will be crucial for uncovering previously unrecognized physiological roles of SHIP2 and its potential as a therapeutic target.
Integrative Omics Approaches for Comprehensive Pathway Analysis
Understanding SHIP2's functions requires moving beyond studying individual interactions or pathways in isolation. SHIP2 operates within complex cellular networks, and its effects are often integrated with signals from multiple pathways.
Q & A
Basic Research Questions
Q. How can researchers formulate precise research questions for SHIP 2a studies that align with both basic and applied scientific objectives?
- Methodological Answer : Begin by narrowing broad topics (e.g., "this compound signaling pathways") into focused inquiries (e.g., "How does this compound modulate PI3K/AKT signaling in cancer cells?"). Ensure clarity by avoiding vague terms and grounding questions in existing literature. Validate feasibility by assessing data availability and analytical tools. For alignment with applied objectives, incorporate hypotheses that address mechanistic gaps or therapeutic implications .
Q. What methodological considerations are critical when designing experiments to investigate this compound's biochemical mechanisms?
- Methodological Answer : Prioritize reproducibility by detailing experimental protocols (e.g., cell lines, knockout models, or inhibitor concentrations). Use control groups to isolate this compound-specific effects and validate results with orthogonal techniques (e.g., Western blotting alongside enzymatic assays). Document statistical power calculations to ensure sample sizes are adequate for detecting meaningful biological effects .
Q. How should researchers structure a systematic literature review to identify gaps in this compound-related studies?
- Methodological Answer : Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and databases (e.g., PubMed, Scopus). Use keyword combinations ("this compound," "inositol phosphatase," "signaling pathways") to capture relevant works. Synthesize findings thematically (e.g., this compound in immune regulation vs. cancer) and highlight contradictions (e.g., conflicting reports on its role in apoptosis). Tools like PRISMA flow diagrams can enhance transparency .
Advanced Research Questions
Q. What analytical frameworks resolve conflicting data in this compound studies, such as opposing roles in pro-survival vs. pro-apoptotic signaling?
- Methodological Answer : Employ meta-analysis to quantify effect sizes across studies, adjusting for variables like cell type or experimental conditions. Use sensitivity analyses to identify outliers. For mechanistic contradictions, apply systems biology approaches (e.g., network modeling) to contextualize this compound within broader signaling cascades. Validate hypotheses with targeted mutagenesis or tissue-specific knockout models .
Q. How can researchers integrate this compound findings into existing theoretical frameworks, such as lipid phosphatase regulation in metabolic diseases?
- Methodological Answer : Map this compound interactions onto established pathways (e.g., insulin signaling or lipid metabolism) using tools like STRING or KEGG. Test theoretical predictions through in vivo models (e.g., this compound-deficient mice under high-fat diets). Publish negative results to refine hypotheses and avoid publication bias .
Q. What multivariate statistical methods are optimal for analyzing high-throughput datasets in this compound research (e.g., transcriptomics or metabolomics)?
- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality and identify this compound-associated clusters. Use machine learning (e.g., random forests) to classify phenotypes based on this compound activity. Validate findings with pathway enrichment tools (e.g., GSEA) and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .
Q. How can researchers address ethical and reproducibility challenges in this compound experimental protocols?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Pre-register studies to minimize bias and include detailed supplementary materials (e.g., reagent lot numbers, instrument calibration logs). For in vivo work, follow ARRIVE guidelines for reporting animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
